SB-505124
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15/h5-10H,11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZOTBUYUFBEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431926 | |
| Record name | SB-505124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694433-59-5 | |
| Record name | SB-505124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-505124
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases. Specifically, it targets the activin receptor-like kinase (ALK) family members ALK4, ALK5, and ALK7. By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation and subsequent activation of downstream Smad proteins. This inhibition of the TGF-β/Smad cascade makes this compound a valuable tool for investigating the multifaceted roles of TGF-β signaling in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, fibrosis, and cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of TGF-β Type I Receptors
This compound functions as a reversible, ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7[1][2]. The binding of TGF-β superfamily ligands to their respective type II receptors induces the recruitment and phosphorylation of type I receptors. This activation of the type I receptor kinase domain is a critical step in initiating downstream signaling. This compound exerts its inhibitory effect by occupying the ATP-binding pocket of the ALK4, ALK5, and ALK7 kinase domains, thereby preventing the transfer of phosphate from ATP to the receptor's substrates[2].
The primary consequence of this inhibition is the blockade of the canonical Smad signaling pathway. Activated ALK4, ALK5, and ALK7 typically phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3[3][4]. Upon phosphorylation, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes. By preventing the initial phosphorylation of Smad2 and Smad3, this compound effectively abrogates these downstream nuclear events[3][4].
Notably, this compound demonstrates selectivity for ALK4, ALK5, and ALK7, with no significant inhibitory activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK6[1][3][5]. This specificity makes it a precise tool for dissecting the roles of the Smad2/3-dependent TGF-β pathway.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| ALK5 (TGF-βRI) | Cell-free | 47 ± 5 | [2][6] |
| ALK4 (ActR-IB) | Cell-free | 129 ± 11 | [2] |
| ALK5 | Cell-free | 34.9 | [1] |
| ALK5 | Cell-based (HaCaT cells) | 43.8 | [1] |
Experimental Protocols
In Vitro ALK5 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on the kinase activity of ALK5 using a radioisotopic filter binding assay.
Materials:
-
Recombinant GST-tagged ALK5 kinase domain
-
Recombinant GST-tagged Smad3
-
This compound
-
Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase assay buffer[1][7].
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 3 µM ATP and 0.5 µCi of [γ-³³P]ATP[1][7].
-
Stop the reaction by spotting the mixture onto P-81 phosphocellulose paper[1][7].
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP[1][7].
-
Measure the amount of incorporated radiolabel using a scintillation counter[1][7].
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Smad2 Phosphorylation Assay
This protocol details a method to assess the effect of this compound on TGF-β1-induced Smad2 phosphorylation in a cellular context.
Materials:
-
HepG2, C2C12, or Mv1Lu cells
-
Complete growth medium
-
Serum-free medium
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2 and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells in complete growth medium and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour[6].
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes[6].
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Smad2 antibody as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of Smad2 phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
SB-505124: A Technical Guide to a Selective Inhibitor of ALK4, ALK5, and ALK7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-505124, a small molecule inhibitor with high selectivity for Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. These type I serine/threonine kinase receptors are critical components of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a pivotal role in numerous cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, making its targeted inhibition a key area of research.
Core Mechanism of Action: Targeting the TGF-β Superfamily
This compound exerts its effects by acting as a reversible, ATP-competitive inhibitor of the kinase activity of ALK4, ALK5, and ALK7.[1][2] These receptors are essential for mediating the signals of ligands such as TGF-βs, activins, and Nodals.[3][4] Upon ligand binding to the type II receptor, the type I receptor (ALK4, ALK5, or ALK7) is recruited and phosphorylated, activating its kinase domain. The activated type I receptor then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3][5] Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6] By blocking the kinase activity of ALK4, ALK5, and ALK7, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.[3]
Quantitative Inhibitory Profile
This compound has been characterized by its potent and selective inhibition of ALK4 and ALK5. While it is also a known inhibitor of ALK7, specific IC50 values for this receptor are not as consistently reported in the literature. The compound shows marked selectivity over other ALK family members.[2][7][8]
| Kinase Target | IC50 (nM) | Selectivity Notes |
| ALK5 (TGF-βRI) | 47 | Potent inhibition.[2][7][8] |
| ALK4 (ACVR1B) | 129 | High-affinity inhibition.[2][7][8] |
| ALK7 (ACVR1C) | Inhibits | Confirmed inhibitor, though specific IC50 can vary.[1][7] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Does not inhibit other ALK family members, demonstrating high selectivity.[2][8] |
Visualizing the TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.
References
- 1. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SB 505124 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
Investigating the Role of TGF-β Signaling with SB-505124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this small molecule in their investigations. This document details the mechanism of action of this compound, its chemical properties, and comprehensive experimental protocols for its application in cell-based assays.
Introduction to TGF-β Signaling and this compound
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of pathological conditions, such as cancer, fibrosis, and autoimmune diseases.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as an activin receptor-like kinase (ALK).[3] This phosphorylation event activates the TβRI kinase, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3][4] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[3]
This compound is a small molecule inhibitor that selectively targets the kinase activity of TGF-β type I receptors ALK4, ALK5, and ALK7.[4][5] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[6][7] Its high selectivity for ALK4/5/7 over other ALK family members (ALK1, 2, 3, and 6) makes it a valuable tool for dissecting the specific roles of the TGF-β/activin/nodal branches of signaling.[2][8][9]
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine | |
| Molecular Formula | C₂₀H₂₁N₃O₂ | [10] |
| Molecular Weight | 335.4 g/mol | [8][10] |
| CAS Number | 694433-59-5 | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. HCl. Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [5][11] |
| Storage | Store at -20°C | [5] |
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for specific ALK receptors.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ALK5 (TβRI) | 47 ± 5 | Cell-free kinase assay | [6][8][9] |
| ALK4 | 129 ± 11 | Cell-free kinase assay | [6][8][9] |
| ALK7 | Inhibits ALK7-dependent Smad2/3 activation | Cell-based assay | [4] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Cell-based Smad signaling assay | [2][4][8] |
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical workflow for studying the impact of this compound on TGF-β-induced cellular responses.
Caption: A typical experimental workflow for using this compound.
Detailed Experimental Protocols
The following protocols provide a framework for conducting key experiments to investigate the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HaCaT, A549, or other TGF-β responsive cell lines) in appropriate culture vessels and grow to 70-80% confluency.[12]
-
Serum Starvation: To reduce basal signaling, aspirate the growth medium and replace it with a serum-free or low-serum medium for 4-24 hours.[12][13]
-
Inhibitor Pre-incubation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[9] Pre-incubate the cells with the this compound-containing medium for 30-60 minutes.[12][13]
-
TGF-β Stimulation: Add TGF-β1 (typically 1-10 ng/mL) to the culture medium and incubate for the desired time period (e.g., 30-60 minutes for Smad phosphorylation, 24-48 hours for changes in gene or protein expression).[12][13]
Western Blotting for Phospho-Smad2 Analysis
This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][14]
-
Incubate on ice for 20-30 minutes, with occasional vortexing.[12][14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12][14]
-
Incubate the membrane with a primary antibody against phospho-Smad2 (p-Smad2) overnight at 4°C with gentle agitation.[12] A primary antibody for total Smad2 should be used on a separate blot or after stripping the membrane to confirm equal protein loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.[12][14]
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[12][14]
-
-
Detection:
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol allows for the quantification of changes in the expression of TGF-β target genes following treatment with this compound.
-
RNA Extraction:
-
Following cell treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene(s) (e.g., SERPINE1, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green Master Mix.[16]
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.[16]
-
Conclusion
This compound is a powerful and selective tool for the investigation of TGF-β signaling. Its specific inhibition of ALK4, ALK5, and ALK7 allows for the precise dissection of the roles of these receptors in various biological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of TGF-β signaling and its potential as a therapeutic target.
References
- 1. scbt.com [scbt.com]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arigobio.com [arigobio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
Preliminary Studies on the Biological Effects of SB-505124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biological effects of SB-505124, a potent and selective small molecule inhibitor. The information presented herein is synthesized from key preliminary studies to support further research and development efforts.
Core Mechanism of Action
This compound is a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically the activin receptor-like kinase (ALK) proteins ALK4, ALK5, and ALK7.[1][2][3] As a reversible ATP competitive inhibitor, this compound blocks the serine/threonine kinase activity of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1][3] This inhibition effectively abrogates TGF-β-mediated cellular responses, including apoptosis and gene expression changes.[1][4]
The primary signaling pathway affected by this compound is the canonical TGF-β/SMAD pathway. The binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor (TβRI), which includes ALK5. The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. This compound directly inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of Smad2 and Smad3 and halting the entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: Inhibitory Activity (IC50) of this compound Against ALK Kinases
| Target Kinase | IC50 (nM) | Reference |
| ALK5 | 47 ± 5 | [5] |
| ALK4 | 129 ± 11 | [3][5] |
| ALK2 | > 10,000 | [5] |
| ALK7 | Inhibition demonstrated, but IC50 not specified | [1][2] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Process | Effective Concentration | Observations | Reference |
| FaO Hepatoma Cells | TGF-β-induced Apoptosis | 1 µM | Abrogation of cell death | [2] |
| HepG2, C2C12, Mv1Lu | TGF-β-induced Smad2 Phosphorylation | 1 µM | Concentration-dependent inhibition | [3] |
| Rabbit Subconjunctival Fibroblasts | TGF-β2-induced pSmad2, CTGF, and α-SMA expression | 1-10 µM | Concentration-dependent reduction | [6] |
| Human Mesenchymal Stem Cells | Osteoblast Differentiation | Not specified | Significant inhibition | [7] |
| A498 Renal Epithelial Cells | Cell Viability | Up to 100 µM | No toxicity observed over 48 hours | [3][8] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
In Vitro Kinase Assay (ALK5 Inhibition)
This protocol is a generalized representation of the methods used to determine the IC50 of this compound against ALK5.
-
Reagents and Materials:
-
Purified recombinant GST-tagged ALK5 kinase domain.
-
Purified recombinant GST-tagged Smad3 substrate.
-
This compound at various concentrations.
-
Kinase assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT).[8]
-
[γ-33P]ATP.
-
P-81 phosphocellulose paper.[8]
-
0.5% Phosphoric acid.[8]
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing GST-ALK5 (e.g., 65 nM) and GST-Smad3 (e.g., 184 nM) in kinase assay buffer.[8]
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP (e.g., 0.5 µCi) and incubate for a specific duration (e.g., 3 hours) at 30°C.[8]
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper to capture the phosphorylated protein.[8]
-
Wash the P-81 paper with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[8]
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell Viability Assay (WST-1)
This protocol outlines the general steps for assessing the effect of this compound on cell viability.
-
Reagents and Materials:
-
Cell line of interest (e.g., A498 renal epithelial cells).[5]
-
Complete cell culture medium.
-
This compound at various concentrations.
-
96-well cell culture plates.
-
WST-1 reagent.
-
ELISA plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 48 hours).[8]
-
Add WST-1 reagent (e.g., 10 µL) to each well and incubate for a specified time (e.g., 3 hours) at 37°C.[5][8]
-
Measure the absorbance of the formazan product at the appropriate wavelength using an ELISA plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for Phospho-Smad2
This protocol describes the general procedure for detecting the inhibition of TGF-β-induced Smad2 phosphorylation by this compound.
-
Reagents and Materials:
-
Cell line of interest (e.g., FaO cells).[5]
-
Serum-free medium.
-
This compound.
-
TGF-β1.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Smad2 and anti-total Smad2.[5]
-
HRP-conjugated secondary antibody.[5]
-
Enhanced chemiluminescence (ECL) substrate.[5]
-
Imaging system.
-
-
Procedure:
-
Culture cells to a suitable confluency and then serum-starve overnight.[5]
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 30-60 minutes).[5]
-
Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a defined period.[5]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2 to confirm equal protein loading.[5]
-
Conclusion
The preliminary studies on this compound have established it as a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its ability to block the canonical Smad2/3 signaling pathway has been demonstrated in various in vitro models, leading to the inhibition of TGF-β-mediated cellular responses such as apoptosis and the expression of fibrotic markers. Importantly, this compound has shown a favorable in vitro safety profile in the cell lines tested. These findings underscore the potential of this compound as a valuable research tool for dissecting the complexities of TGF-β signaling and as a potential therapeutic agent for diseases driven by aberrant TGF-β activity. Further investigations are warranted to explore its in vivo efficacy and safety in relevant disease models.
References
- 1. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of transforming growth factor-β effects in rabbit subconjunctival fibroblasts by activin receptor-like kinase 5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β type I receptor by SB505124 down-regulates osteoblast differentiation and mineralization of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SB-505124: A Technical Guide to its Impact on Smad2 and Smad3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. The focus of this document is to elucidate the compound's specific impact on the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.
Core Mechanism of Action
This compound exerts its inhibitory effects by targeting the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] By inhibiting these receptors, this compound effectively blocks the initiation of the canonical TGF-β signaling cascade. This prevention of receptor activation is crucial as these kinases are directly responsible for the phosphorylation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3.[3][4][5][6] The inhibition of ALK5 is particularly significant in mediating the downstream effects on Smad2 and Smad3.[1][7]
Quantitative Analysis of this compound Inhibition
The potency of this compound has been quantified through in vitro kinase assays, with specific IC50 values determined for its primary targets. This data provides a clear measure of the compound's efficacy in inhibiting the upstream kinases responsible for Smad2 and Smad3 phosphorylation.
| Target Kinase | IC50 Value (nM) | Reference |
| ALK4 (TGF-β Type I Receptor) | 129 | [8][9][10][11][12] |
| ALK5 (TGF-β Type I Receptor) | 47 | [8][9][10][11][12] |
Table 1: Inhibitory activity of this compound against ALK4 and ALK5 kinases.
It is important to note that this compound demonstrates selectivity for ALK4, ALK5, and ALK7, and does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][8] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Impact on Smad2 and Smad3 Phosphorylation
Upon activation by TGF-β ligands, ALK5 phosphorylates the C-terminal serine residues of Smad2 and Smad3.[3][4][5][6] This phosphorylation event is a critical step that enables the formation of a heteromeric complex with Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes.
This compound, by inhibiting ALK5, directly prevents the phosphorylation of Smad2 and Smad3.[1][2] This has been demonstrated in various cell lines where treatment with this compound leads to a concentration-dependent decrease in the levels of phosphorylated Smad2 (pSmad2) and phosphorylated Smad3 (pSmad3) in response to TGF-β stimulation.[8][11]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the specific point of inhibition by this compound.
Experimental Protocol: Western Blot for Phospho-Smad2/3
This protocol outlines a standard Western blot procedure to assess the effect of this compound on TGF-β-induced Smad2 and Smad3 phosphorylation.
1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2, HaCaT, or other TGF-β responsive cell lines) and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 1 hour. d. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an untreated control group.
2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) and phospho-Smad3 (Ser423/425) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
7. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Smad2/3 and a loading control like GAPDH or β-actin. d. Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow for analyzing Smad2/3 phosphorylation.
Conclusion
This compound is a valuable research tool for dissecting the TGF-β signaling pathway. Its selective inhibition of ALK4, ALK5, and ALK7 provides a specific means to block the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream cellular responses mediated by this pathway. The provided data and protocols offer a comprehensive guide for researchers and professionals in the fields of cell biology, pharmacology, and drug development to effectively utilize this compound in their studies.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 11. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Unveiling SB-505124: A Technical Guide to its Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases. Discovered as a small molecule inhibitor, this compound has become a valuable tool in dissecting the complex TGF-β signaling pathway and holds therapeutic potential in various pathological conditions, including fibrosis and cancer. This document details its chemical properties, mechanism of action, and the experimental protocols utilized in its characterization.
Chemical Properties and Identification
This compound, chemically known as 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine, is a member of the imidazole class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine | [2] |
| Molecular Formula | C₂₀H₂₁N₃O₂ | [1][3] |
| Molecular Weight | 335.4 g/mol | [1][3] |
| CAS Number | 694433-59-5 | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. HCl | [3] |
| Storage | Store at -20°C | [2][3] |
Mechanism of Action: Inhibition of TGF-β Signaling
This compound exerts its biological effects through the selective inhibition of Activin Receptor-Like Kinase 4 (ALK4), ALK5 (also known as TGF-β type I receptor, TβRI), and ALK7.[2] It acts as a reversible ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing the phosphorylation of downstream signaling molecules.[4][5]
The primary signaling cascade inhibited by this compound is the canonical Smad pathway. Upon ligand binding (e.g., TGF-β), the type II TGF-β receptor (TβRII) phosphorylates and activates the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and extracellular matrix production.[6] this compound effectively blocks the initial phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.
The inhibitory activity of this compound is highly selective for ALK4, ALK5, and ALK7, with no significant activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK6.
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| ALK5 (TβRI) | 47 ± 5 | [4] |
| ALK4 | 129 ± 11 | [4] |
| ALK7 | Inhibition of ALK7-induced Smad2 phosphorylation demonstrated | [7] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition |
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
In Vitro ALK5 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 kinase domain (GST-tagged)
-
Full-length N-terminal fused GST-Smad3 (substrate)
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol
-
ATP (3 μM final concentration)
-
[γ-³³P]ATP (0.5 μCi)
-
This compound (various concentrations)
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the assay buffer.[8]
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and [γ-³³P]ATP.[8]
-
Incubate the reaction for 3 hours at 30°C.[8]
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]
-
Measure the amount of incorporated ³³P into the Smad3 substrate using a scintillation counter.[9]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Smad2 Phosphorylation
This method is used to assess the effect of this compound on the TGF-β-induced phosphorylation of Smad2 in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, Mv1Lu)[4]
-
Cell culture medium and supplements
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for a specified period (e.g., overnight) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.[10]
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/ml) for a defined time (e.g., 1 hour).[10]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Smad2.
Visualizations
Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Foundational Research on SB-505124 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational cellular research on SB-505124, a potent and selective small molecule inhibitor. We will delve into its mechanism of action, summarize key quantitative data from various cellular assays, provide detailed experimental protocols, and visualize the critical signaling pathways and workflows.
Core Mechanism of Action
This compound is a selective and reversible ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] Its primary and most potent target is ALK5 (also known as TGF-β type I receptor, TβRI).[3][4][5] By binding to the ATP-binding cleft of these receptors, this compound prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the cytoplasmic signal transducers Smad2 and Smad3.[1][2][6] This blockade effectively abrogates TGF-β- and activin-induced signaling cascades.
Notably, this compound exhibits high selectivity, as it does not inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6 at concentrations where it effectively blocks ALK4/5/7.[1][3] This specificity makes it a valuable tool for dissecting the TGF-β signaling pathway and its crosstalk with other cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[1][2]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations and cellular effects.
Table 1: Inhibitory Activity (IC50) of this compound against ALK Kinases
| Target Kinase | IC50 Value (nM) | Assay Type | Reference |
| ALK5 (TβRI) | 47 ± 5 | In Vitro Kinase Assay | [3][4][5][7] |
| ALK4 | 129 ± 11 | In Vitro Kinase Assay | [3][4][5][7] |
| ALK2 | > 10,000 | In Vitro Kinase Assay | [3][4][6] |
Table 2: Summary of this compound Effects in Cellular Models
| Cell Line | Cellular Process Investigated | Key Findings | Effective Concentration | Reference |
| HepG2, C2C12, Mv1Lu | TGF-β-induced Smad2 Phosphorylation | Concentration-dependent inhibition of Smad2 phosphorylation. | 1 µM | [3][6][7] |
| FaO Hepatoma Cells | TGF-β1-induced Apoptosis | Abrogates cell death caused by TGF-β1 treatment. | 1 µM | [4] |
| FaO Hepatoma Cells | TGF-β1-induced MAP Kinase Activation | Potently inhibits activation of JNK/SAP, ERK1/2, and p38. | 1 or 5 µM | [3] |
| A498 Renal Epithelial Cells | Cytotoxicity | No toxicity observed up to 48 hours of treatment. | Up to 100 µM | [3][7][8] |
| WERI Rb1 Retinoblastoma Cells | Apoptosis | Significantly increases apoptosis. | 4 and 8 µM | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytoskeletal Alterations & ROS Production | Blocks TGF-β1-induced F-actin assembly and ROS production. | 500 nM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments used to characterize this compound.
3.1. In Vitro ALK5 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK5.
-
Objective: To determine the IC50 of this compound for the ALK5 kinase.
-
Materials:
-
Purified recombinant kinase domain of ALK5 (e.g., GST-ALK5).
-
Substrate: Purified N-terminal fused GST-Smad3.
-
[γ-³³P]ATP.
-
Kinase Reaction Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 3 µM ATP.
-
This compound at various concentrations.
-
P-81 phosphocellulose paper.
-
0.5% Phosphoric acid.
-
Liquid scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the kinase reaction buffer.[5][6]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding 0.5 µCi of [γ-³³P]ATP.[5][6]
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.[5][6]
-
Wash the P-81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[5][6]
-
Measure the amount of incorporated ³³P using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by nonlinear regression.
-
3.2. Western Blot for Phospho-Smad2 Inhibition
This assay is used to confirm the mechanism of action of this compound in a cellular context by measuring the phosphorylation of its direct downstream target, Smad2.
-
Objective: To assess the ability of this compound to inhibit TGF-β1-induced Smad2 phosphorylation in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HepG2, FaO).
-
TGF-β1.
-
This compound.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Smad2, anti-total-Smad2.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 30-60 minutes.
-
Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Smad2 antibody as a loading control.
-
3.3. Cell Viability (WST-1) Assay
This assay measures the effect of this compound on cell viability and its ability to protect against TGF-β-induced apoptosis.
-
Objective: To evaluate the effect of this compound on the viability of cells treated with TGF-β1.
-
Materials:
-
FaO cells or another TGF-β sensitive cell line.
-
TGF-β1.
-
This compound.
-
WST-1 reagent.
-
96-well plates.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach. Serum-starve overnight.
-
Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.[4]
-
Add TGF-β1 (e.g., 5 ng/mL) to induce apoptosis.[4]
-
Incubate for 24-48 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 3 hours at 37°C.[4][5]
-
Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.
-
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key concepts and workflows.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Inhibitory Profile of SB-505124 on TGF-β Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-505124, a small molecule inhibitor, and its specific interactions with the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound is a potent and selective antagonist of the TGF-β type I receptors, primarily targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] Its ability to modulate this critical signaling pathway makes it an invaluable tool for research into cellular proliferation, differentiation, apoptosis, fibrosis, and cancer.[3][4][5] This document details its quantitative inhibitory profile, the molecular mechanism of action, and the experimental protocols used for its characterization.
Quantitative Inhibitory Profile
This compound acts as a reversible, ATP-competitive inhibitor of the serine/threonine kinase activity of specific TGF-β type I receptors.[6][7] Its inhibitory potency has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound demonstrates high selectivity for ALK4, ALK5, and ALK7, with no significant inhibition of other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][8][9][10] This selectivity is crucial for dissecting the specific roles of the TGF-β/Activin/Nodal branches of signaling.
The compound is noted to be three to five times more potent than the related inhibitor, SB-431542.[1][9]
Table 1: Quantitative Inhibitory Data for this compound
| Target Receptor | Assay Type | IC50 Value (nM) | Reference |
| ALK5 (TGF-βRI) | Cell-free kinase assay | 47 ± 5 | [2][6][7][8] |
| ALK4 (ActR-IB) | Cell-free kinase assay | 129 ± 11 | [2][6][7][8] |
| ALK5 | Luciferase reporter gene assay (HaCaT cells) | 43.8 | [6] |
| ALK5 | Radioisotopic protein kinase assay (Sf9 cells) | 34.9 - 54 | [6] |
Mechanism of Action and Signaling Pathway
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active kinase.[11] This ligand-receptor complex then recruits and phosphorylates a type I receptor (e.g., ALK5), activating its intracellular kinase domain.[5][11] The activated ALK5 subsequently phosphorylates the downstream signal transducers, Smad2 and Smad3.[1][4] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, translocate into the nucleus, and regulate the transcription of target genes.[11]
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the entire downstream signaling cascade.[6][12] This action has been shown to abrogate various TGF-β-mediated cellular responses, including apoptosis and the activation of mitogen-activated protein kinase (MAPK) pathways.[1][4]
Experimental Protocols
Characterizing the inhibitory profile of this compound involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay (Radioisotopic)
This assay directly measures the phosphorylation of a substrate by the target kinase to determine IC50 values.
Methodology:
-
Reagents & Buffers: Kinase buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT), recombinant GST-tagged ALK5 kinase domain, full-length N-terminal fused GST-Smad3 substrate, [³³P]γATP, and this compound serial dilutions in DMSO.[6]
-
Procedure: a. Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase buffer.[6] b. Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-30 minutes at room temperature. c. Initiate the kinase reaction by adding 3 µM ATP mixed with 0.5 µCi of [³³P]γATP.[6] d. Incubate the reaction for 3 hours at 30°C.[6] e. Terminate the reaction by adding SDS-PAGE loading buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the phosphorylated GST-Smad3 band using autoradiography and quantify the signal.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Smad2 Phosphorylation Assay (Western Blot)
This assay confirms the inhibitor's activity within a cellular context by measuring the phosphorylation of the direct downstream target, Smad2.
Methodology:
-
Cell Culture: Culture cells (e.g., HaCaT, HepG2, FaO) in appropriate media until they reach 70-80% confluency.[7] Serum-starve the cells overnight to reduce basal signaling.
-
Treatment: a. Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 30-60 minutes.[4][8] b. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a defined period (e.g., 30-60 minutes).[4]
-
Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Clear the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip and re-probe the membrane for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Data Analysis: Quantify band intensities using densitometry. Normalize p-Smad2 levels to total Smad2 and compare the results from inhibitor-treated cells to the TGF-β1 stimulated control.
Cell Viability and Apoptosis Assay
This assay measures the functional consequences of TGF-β inhibition, such as the abrogation of TGF-β-induced apoptosis.[1][6]
Methodology:
-
Cell Seeding: Seed cells (e.g., FaO hepatoma cells) in 96-well plates in low-serum media and allow them to attach overnight.[6]
-
Treatment: a. Pre-treat the cells with serial dilutions of this compound for 30-60 minutes.[6] b. Add TGF-β1 to induce apoptosis and incubate for the desired time (e.g., 24-48 hours).[6][8]
-
Viability Measurement (WST-1 Assay): a. Add 10 µL of WST-1 reagent to each well.[6] b. Incubate for 1-3 hours at 37°C.[6] c. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. This demonstrates the ability of this compound to block the cytotoxic effects of TGF-β1.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Use of SB-505124 in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function, contributing to a significant burden of disease worldwide. A key mediator of fibrosis is Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine that regulates a wide range of cellular processes. The TGF-β signaling pathway has therefore emerged as a critical target for anti-fibrotic therapies. SB-505124 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5). This technical guide provides an in-depth overview of the fundamental principles for utilizing this compound as a tool to investigate the mechanisms of fibrosis and to evaluate potential anti-fibrotic strategies.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by selectively inhibiting the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2] ALK5 is the primary receptor through which TGF-β mediates its pro-fibrotic effects.[3] By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3.[1][2] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[2]
Figure 1: TGF-β Signaling Pathway and Inhibition by this compound.
Quantitative Data for this compound
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference(s) |
|---|---|---|
| ALK5 | 47 | [4][5] |
Table 2: Effective Concentrations of this compound in In Vitro Fibrosis Models
| Cell Type | Effective Concentration | Effect | Reference(s) |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 nM | Blocks TGF-β1 induced F-actin assembly and ROS production | [6] |
| Rabbit Subconjunctival Fibroblasts | 10 µM | Impairs Smad2 phosphorylation and expression of CTGF and α-SMA | [5] |
| Human Lung Fibroblasts | 0.5 - 8 µM | Dose-dependent inhibition of SMAD2 phosphorylation |[5] |
Table 3: In Vivo Dosage of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference(s) |
|---|---|---|---|---|
| C57Bl6 mice with A549 xenografts | 5 mg/kg (daily) | Intraperitoneal (i.p.) | Durable responses when combined with carboplatin | [5] |
| New Zealand White rabbits (glaucoma filtration surgery) | 5 mg tablet | Local delivery | Reduces subconjunctival cell infiltration and scarring |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study fibrosis using this compound.
In Vitro: TGF-β1-Induced Myofibroblast Differentiation
This protocol describes the induction of a myofibroblast phenotype in fibroblasts, a key event in fibrosis.
Figure 2: Workflow for In Vitro Myofibroblast Differentiation Assay.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (Western blotting, qPCR, immunofluorescence)
Procedure:
-
Cell Seeding: Plate fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA, glass coverslips in 24-well plates for immunofluorescence) and allow them to adhere and reach 70-80% confluency in complete growth medium.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound containing medium to the cells and incubate for 1 hour. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 to the culture medium to a final concentration of 5-10 ng/mL.
-
Incubation: Incubate the cells for 24-72 hours, depending on the endpoint being measured.
-
Analysis:
-
Western Blotting: Lyse the cells and analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin.
-
qPCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of genes encoding fibrotic markers, such as ACTA2 (α-SMA), COL1A1 (collagen type I), and FN1 (fibronectin).
-
Immunofluorescence: Fix, permeabilize, and stain the cells for α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblast differentiation.
-
In Vivo: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines the induction of lung fibrosis using bleomycin and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Surgical instruments for intratracheal instillation
Procedure:
-
Induction of Fibrosis: Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.[7] Control animals receive sterile saline only.
-
This compound Treatment: Beginning 7 days after bleomycin instillation (to target the fibrotic phase), administer this compound or vehicle daily by oral gavage.[8] A typical dose for a similar ALK5 inhibitor is 60 mg/kg/day.[8] The treatment period is typically 14-21 days.[8]
-
Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period (e.g., day 21 or 28), euthanize the mice and harvest the lungs.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue to quantify the hydroxyproline content, a major component of collagen, as a quantitative measure of total lung collagen.
-
Western Blotting and qPCR: Homogenize lung tissue to extract protein and RNA for analysis of fibrotic markers as described in the in vitro protocol.
-
In Vivo: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This protocol describes the induction of liver fibrosis using CCl4 and treatment with this compound.
Materials:
-
Sprague-Dawley rats (male, 180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
This compound
-
Vehicle for oral gavage
-
Anesthesia
Procedure:
-
Induction of Fibrosis: Administer CCl4 (e.g., 1-2 mL/kg body weight, diluted 1:1 in olive or corn oil) via intraperitoneal injection or oral gavage twice a week for 4-8 weeks.[9]
-
This compound Treatment: The treatment with this compound can be prophylactic (starting at the same time as CCl4) or therapeutic (starting after fibrosis is established). Administer this compound or vehicle daily by oral gavage.
-
Monitoring: Monitor animal health, body weight, and signs of liver damage.
-
Endpoint Analysis: At the end of the study, euthanize the rats and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Histology: Perform Masson's trichrome staining on liver sections to assess collagen deposition.
-
Hydroxyproline Assay: Quantify collagen content in the liver tissue.
-
Western Blotting and qPCR: Analyze the expression of fibrotic markers in liver homogenates.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of TGF-β/ALK5 signaling in the pathogenesis of fibrosis. Its selectivity and potency make it suitable for a wide range of in vitro and in vivo experimental models. The protocols outlined in this guide provide a robust framework for researchers to investigate the anti-fibrotic potential of novel therapeutic agents and to further unravel the complex mechanisms underlying fibrotic diseases. As with any experimental system, optimization of concentrations, treatment durations, and specific procedural details may be necessary for individual applications.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - Sequence of primers used for RT-PCR. - figshare - Figshare [figshare.com]
- 4. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Making pretty diagrams with GraphViz [steveliles.github.io]
- 7. Inhibition of Raf1 ameliorates bleomycin-induced pulmonary fibrosis through attenuation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin-induced and spirometry-confirmed model of IPF in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Initial Characterization of SB-505124 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the initial characterization of SB-505124, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of this compound in the context of cancer biology.
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, TGF-β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced stages by facilitating invasion, metastasis, and immune evasion.[2][3] Consequently, inhibitors of the TGF-β pathway are of significant interest for cancer therapy.
This compound, chemically known as 2-(5-benzo[1][4]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of TGF-β type I receptors.[5] This guide summarizes its mechanism of action, inhibitory potency, and its effects on various cancer cell lines, based on initial characterization studies.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the ATP-binding site of specific TGF-β type I receptors, also known as activin receptor-like kinases (ALKs).[6]
-
Primary Targets : The primary targets of this compound are ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC).[1][5][7] It does not inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][5]
-
Downstream Signaling Inhibition : By inhibiting ALK4/5/7, this compound blocks the phosphorylation and activation of the downstream signal transducers, Smad2 and Smad3.[1][5] This prevents their complex formation with Smad4 and subsequent translocation to the nucleus, thereby inhibiting the regulation of TGF-β target genes.[3]
-
Smad-Independent Pathways : Beyond the canonical Smad pathway, this compound has been shown to inhibit TGF-β-induced activation of mitogen-activated protein kinase (MAPK) pathways, including JNK, p44/42 (ERK), and p38.[1][8]
The diagram below illustrates the canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and selectivity.
| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |
| ALK5 (TGF-βRI) | In vitro kinase assay | 47 ± 5 nM | [1][6][7][8] |
| ALK4 (ActR-IB) | In vitro kinase assay | 129 ± 11 nM | [1][6][7][8] |
| p38 MAPK | In vitro kinase assay (ATF-2 phosphorylation) | 10.6 ± 1.8 µM | [1] |
| ALK5 | Luciferase reporter assay (4T1 mouse breast cancer cells) | 76.6 nM | [8] |
| ALK5 | Luciferase reporter assay (HaCaT human keratinocyte cells) | 43.8 nM | [6] |
| ALK2 | In vitro kinase assay | No inhibition up to 10 µM | [1][8] |
Effects on Cancer Cell Lines
This compound has been shown to modulate key cellular processes in various cancer cell lines, primarily by counteracting the effects of TGF-β.
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference(s) |
| FaO | Rat Hepatoma | 1 µM | Abrogated TGF-β1-induced cell death. | [1][5] |
| WERI-Rb1 | Retinoblastoma | 0.5 - 8 µM | Dose-dependent inhibition of Smad2 phosphorylation. | [8] |
| WERI-Rb1 | Retinoblastoma | 4 and 8 µM | Significantly increased apoptosis after 3 days. | [8] |
| MCF-7-M5 | Breast Cancer | Not specified | Suppressed migration and invasion. | [6] |
| - | Esophageal Squamous Cell Carcinoma | Not specified | Prevented ESCC-induced neoangiogenesis by inhibiting fibroblast activation. | [3] |
| - | Pancreatic Ductal Adenocarcinoma (mouse model) | Not specified | Reduced cancer cell proliferation, tumor growth, and metastasis. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon initial characterization studies. Below are summaries of key experimental protocols used to evaluate this compound.
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target receptors.
-
Reagents : Purified recombinant kinase domain of ALK5, full-length N-terminal fused GST-Smad3 (substrate), this compound, ATP, [³³P]γATP, and kinase reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[6]
-
Procedure :
-
The kinase (e.g., 65 nM GST-ALK5) and substrate (e.g., 184 nM GST-Smad3) are incubated in the kinase reaction buffer.[6]
-
Varying concentrations of this compound are added to the reaction mixture.
-
The kinase reaction is initiated by adding ATP mixed with [³³P]γATP (e.g., 3 µM ATP with 0.5 µCi [³³P]γATP).[6]
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 3 hours at 30°C).[6]
-
-
Detection :
-
Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This method is used to assess the effect of this compound on downstream signaling events within the cell.
-
Cell Culture and Treatment :
-
Cancer cells (e.g., FaO cells) are cultured to a suitable confluency.[1]
-
Cells are serum-starved overnight to reduce basal signaling activity.[1]
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).[1]
-
The signaling pathway is stimulated with TGF-β1 (e.g., 2-5 ng/ml) for various time points.[1]
-
-
Protein Extraction : Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis : Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting :
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Smad2, phospho-p38) and total proteins.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Caption: General experimental workflow for characterizing this compound in cancer cells.
These assays measure the effect of this compound on cell proliferation and survival.
-
Cell Viability (XTT/WST-1 Assay) :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
They are treated with this compound with or without TGF-β1 for a specified duration (e.g., 24-72 hours).
-
A tetrazolium salt solution (XTT or WST-1) is added to each well.[1]
-
Metabolically active cells cleave the salt into a colored formazan product.[1]
-
The absorbance is measured with an ELISA plate reader, which is proportional to the number of viable cells.[1]
-
-
Apoptosis Assay :
-
Cells are treated as described above.
-
Apoptosis can be measured by various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity (e.g., Caspase-3/7 activity assay). The search results mention abrogating cell death caused by TGF-β1 but do not specify the exact apoptosis assay method used.[1]
-
Conclusion
The initial characterization of this compound establishes it as a potent and selective inhibitor of the TGF-β signaling pathway, specifically targeting ALK4, ALK5, and ALK7.[1][5][7] Its ability to block both canonical Smad and non-canonical MAPK signaling pathways translates into significant anti-cancer effects in various cell lines, including the inhibition of proliferation and migration, and the induction of apoptosis.[1][3][6][8] The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the broader exploration of TGF-β pathway inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: SB-505124 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB-505124 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3][4][5] It is widely used in cell signaling research to investigate the role of the TGF-β pathway in various biological processes, including cell growth, differentiation, and apoptosis.[1][2] Proper dissolution and preparation of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and summarizes its key chemical and physical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 335.4 g/mol | [3][6][7] |
| Molecular Formula | C₂₀H₂₁N₃O₂ | [3][6][7] |
| CAS Number | 694433-59-5 | [3][7] |
| Purity | ≥98% | [3][7] |
| IC₅₀ for ALK5 | 47 nM | [2][3][4][5] |
| IC₅₀ for ALK4 | 129 nM | [2][3][4][5] |
| Solubility in DMSO | 17 mg/mL to 113.33 mg/mL | [2][5][6][7] |
| Solubility in Ethanol | 20 mg/mL to 87 mg/mL | [2][7][8] |
| Solubility in Water | Insoluble | [2] |
| Storage of Solid | -20°C for up to 3 years | [2][6] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [2][6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, as moisture can be absorbed if opened while cold, which can reduce the solubility of the compound.[2]
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.354 mg of this compound (Molecular Weight = 335.4 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.354 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath or sonication can be used to aid dissolution if necessary.[2][6]
-
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
Calculation Example:
To prepare a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 335.4 g/mol = 3.354 mg
Therefore, dissolve 3.354 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of TGF-β signaling by this compound.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SB 505124 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
Optimal Working Concentration of SB-505124 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB-505124, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7, in a variety of in vitro assays.[1][2][3] The information presented here, including recommended working concentrations and detailed experimental protocols, will assist researchers in effectively employing this small molecule inhibitor to investigate TGF-β signaling pathways.
Mechanism of Action
This compound acts as a selective inhibitor of the TGF-β type I receptor serine/threonine kinases, specifically ALK4, ALK5, and ALK7.[1][2][3] By competing with ATP for binding to the kinase domain of these receptors, this compound blocks the phosphorylation and subsequent activation of downstream signaling mediators, primarily Smad2 and Smad3.[2][3][4] This inhibition effectively abrogates TGF-β- and activin-mediated cellular responses.[1] It is important to note that this compound does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[5][6]
Quantitative Data Summary
The optimal working concentration of this compound is highly dependent on the specific assay and cell type being used. The following table summarizes key quantitative data from various in vitro studies to guide the selection of appropriate concentrations.
| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |
| IC50 | ALK5 | 47 nM | Cell-free kinase assay | Recombinant Human ALK5 | [1][4][5][6] |
| ALK4 | 129 nM | Cell-free kinase assay | Recombinant Human ALK4 | [1][4][5][6] | |
| ALK5 | 34.9 nM | Radioisotopic protein kinase assay | Sf9 insect cells expressing GST-fused ALK5 | [5][6] | |
| p38 | 10.6 µM | In vitro phosphorylation assay | - | [4][7] | |
| Effective Concentration | Inhibition of Smad2 phosphorylation | 1 µM | Western Blot | HepG2, C2C12, Mv1Lu | [6][8] |
| Inhibition of TGF-β induced apoptosis | Concentration-dependent | Cell Viability Assay | FaO cells, NRP 154 cells | [5] | |
| Blockade of F-actin assembly | 500 nM | Microscopy | Human Umbilical Vein Endothelial Cells (HUVEC) | [5] | |
| Inhibition of CTGF and α-SMA expression | 10 µM | Immunofluorescence | - | [6] | |
| Promotion of adenine base editor activity | 10 µM | - | - | [1] | |
| Toxicity | No significant toxicity | Up to 100 µM for 48 hours | Cell Viability Assay | Renal epithelial A498 cells | [5][6] |
Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway with this compound inhibition point.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM to 100 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 335.4 g/mol ), dissolve 3.354 mg in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.[8][9]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
In Vitro Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of this compound against ALK5.
-
Materials:
-
Recombinant human GST-fused ALK5 kinase domain.
-
Substrate (e.g., full-length N-terminal fused GST-Smad3 or casein).[5]
-
This compound serial dilutions.
-
Kinase assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[5][8]
-
ATP (including [γ-³³P]ATP for radioactive detection).
-
P-81 phosphocellulose paper or similar for capturing phosphorylated substrate.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, GST-ALK5 (e.g., 65 nM), and the substrate (e.g., 184 nM GST-Smad3).[5][8]
-
Add serial dilutions of this compound to the reaction mixture and incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., 3 µM) and a small amount of [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-3 hours).[5][8]
-
Stop the reaction and spot the mixture onto P-81 paper.
-
Wash the P-81 paper extensively with phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based Assay for Inhibition of TGF-β-Induced Smad2 Phosphorylation (Western Blot)
This protocol outlines a general method to assess the efficacy of this compound in blocking TGF-β-induced signaling in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HepG2, HaCaT, A549).
-
Complete cell culture medium.
-
Serum-free or low-serum medium.
-
Recombinant human TGF-β1.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Smad2, anti-total-Smad2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 30 minutes to 1 hour. Include a vehicle control (DMSO).[5]
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for a specific time (e.g., 30-60 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2 and total Smad2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-Smad2 signal to the total Smad2 signal to determine the extent of inhibition.
-
Experimental Workflow
The following diagram provides a general workflow for conducting in vitro experiments with this compound.
Caption: A generalized workflow for in vitro assays using this compound.
Concluding Remarks
This compound is a valuable tool for dissecting the roles of ALK4, ALK5, and ALK7 in various biological processes. The provided data and protocols offer a solid foundation for designing and executing robust in vitro experiments. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions. Careful consideration of controls, including vehicle-only and ligand-only treatments, is crucial for accurate data interpretation.
References
- 1. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for SB-505124 in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2] By targeting these receptors, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, a critical regulator of numerous cellular processes, including proliferation, apoptosis, and differentiation. In the context of stem cell biology, the precise temporal and dosage-dependent modulation of the TGF-β pathway is crucial for directing the fate of pluripotent and multipotent stem cells towards specific lineages. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for directed differentiation of stem cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the type I TGF-β receptors ALK4, ALK5, and ALK7.[1] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the type II receptor induces the recruitment and phosphorylation of the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that drive various cellular responses. This compound prevents the initial phosphorylation of SMAD2 and SMAD3 by blocking the kinase activity of ALK4/5/7, thereby inhibiting the entire downstream signaling cascade.[1]
A key consideration for researchers is the higher potency of this compound compared to the more commonly used TGF-β inhibitor, SB431542. Studies have shown that this compound is approximately three to five times more potent than SB431542 in inhibiting ALK5.[1] This increased potency necessitates careful dose optimization when adapting protocols originally developed with SB431542.
Signaling Pathway Diagram
Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Concentration: The optimal working concentration of this compound is highly dependent on the specific cell type and the differentiation protocol. Based on its higher potency compared to SB431542, a starting concentration range of 0.5 µM to 5 µM is recommended for initial optimization experiments.
-
Control Groups: Always include a vehicle control (DMSO) in your experiments at the same final concentration as used for the this compound treatment. A positive control using a known differentiation protocol or a well-characterized inhibitor like SB431542 can also be beneficial.
Application 1: Directed Differentiation of Human Pluripotent Stem Cells into Hematopoietic Progenitors
Inhibition of the TGF-β pathway is a key step in directing pluripotent stem cells towards a hematopoietic fate. The following protocol is based on a method for generating HLF+ HOXA+ hematopoietic progenitors.[3]
Experimental Workflow:
Caption: Workflow for hematopoietic progenitor differentiation using this compound.
Detailed Protocol:
-
hPSC Culture: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1).
-
Seeding for Differentiation (Day 0): Dissociate hPSCs into single cells and seed them at an appropriate density onto Matrigel-coated plates.
-
Posterior Primitive Streak Induction (Days 1-2): Culture the cells in a chemically defined medium (CDM) supplemented with factors to induce posterior primitive streak formation.
-
Lateral Mesoderm and Endothelium Induction (Days 3-10): From day 3 onwards, switch to CDM2 medium. For the inhibition of the TGF-β pathway, supplement the CDM2 medium with 10 µM this compound .[3] This medium should be changed daily.
-
Harvesting and Analysis (Day 10+): On day 10, hematopoietic progenitors can be harvested for downstream applications and analysis. Characterize the differentiated cells by flow cytometry for hematopoietic markers (e.g., CD34, CD45) and by qPCR for the expression of key hematopoietic transcription factors (e.g., RUNX1, GATA2).
Quantitative Data Summary:
| Treatment | Cell Type | Marker | Analysis Method | Result | Reference |
| This compound (10 µM) | hPSC-derived | Hematopoietic Progenitors | N/A | Protocol Component | [3] |
(Further quantitative data from specific experiments using this protocol would be added here as found in literature.)
Application 2: Directed Differentiation of Human Pluripotent Stem Cells into Neural Progenitors (Dual SMAD Inhibition)
The inhibition of both the TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways, known as dual SMAD inhibition, is a highly efficient method for inducing the differentiation of hPSCs into neural progenitors. While many protocols utilize SB431542, the higher potency of this compound makes it a suitable alternative, requiring careful concentration optimization.
Experimental Workflow:
Caption: Workflow for neural progenitor differentiation via dual SMAD inhibition.
Detailed Protocol:
-
hPSC Culture and Seeding (Day -2 to 0): Culture and seed hPSCs as described in the hematopoietic protocol.
-
Neural Induction (Days 1-7): On day 1, replace the culture medium with a neural induction medium (e.g., a 1:1 mixture of DMEM/F12 and Neurobasal medium, supplemented with N2 and B27). To this medium, add This compound (optimized concentration, e.g., 1-5 µM) and a BMP inhibitor such as Noggin (e.g., 100 ng/mL) or LDN193189 (e.g., 100-500 nM). Change the medium every other day.
-
Characterization (Day 7+): After 7 days, the cells should exhibit a neural progenitor morphology. Characterize the cells by immunocytochemistry for neural progenitor markers such as PAX6 and SOX1, and by flow cytometry to quantify the percentage of positive cells.
Quantitative Data Summary:
| Treatment | Cell Type | Marker | Analysis Method | Result | Reference |
| SB431542 (10 µM) + LDN193189 (0.2 µM) | hPSCs | Nestin | Flow Cytometry | ~60% Nestin+ cells |
(This table will be populated with data specific to this compound as it is found in the literature. The SB431542 data provides a benchmark for expected efficiency.)
Application 3: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes
The temporal modulation of Wnt and TGF-β signaling pathways is a common strategy for differentiating hPSCs into cardiomyocytes. Inhibition of TGF-β signaling during a specific window can promote cardiac specification.
Experimental Workflow:
Caption: Workflow for cardiomyocyte differentiation with temporal TGF-β inhibition.
Detailed Protocol:
-
hPSC Culture and Seeding (Day -2 to 0): Culture and seed hPSCs as previously described.
-
Mesoderm Induction (Days 1-3): Induce mesoderm formation by activating the Wnt signaling pathway, for example, by treating the cells with a GSK3 inhibitor like CHIR99021 in a basal medium such as RPMI with B27 supplement.
-
Cardiac Specification (Days 3-5): On day 3, switch to a medium containing a Wnt inhibitor (e.g., IWP2). To inhibit TGF-β signaling during this critical window, supplement the medium with This compound (optimized concentration, e.g., 1-5 µM) .
-
Maturation (Day 5+): From day 5 onwards, culture the cells in a cardiac maturation medium. Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Characterization: Analyze the differentiation efficiency by flow cytometry for cardiac markers such as TNNT2 and by qPCR for the expression of cardiac-specific genes like NKX2-5 and TNNT2.
Quantitative Data Summary:
| Treatment | Cell Type | Marker | Analysis Method | Result | Reference |
| TGF-β Inhibition | hPSCs | Cardiomyocytes | N/A | Promotes differentiation |
(Specific quantitative data for this compound in cardiac differentiation will be added as available.)
Application 4: Directed Differentiation of Human Pluripotent Stem Cells into Pancreatic Progenitors
The generation of pancreatic progenitors from hPSCs involves a multi-stage process that mimics embryonic development. Inhibition of TGF-β signaling at specific stages can enhance the formation of pancreatic endoderm and subsequent endocrine progenitors.
Experimental Workflow:
Caption: Multi-stage workflow for pancreatic differentiation with TGF-β inhibition.
Detailed Protocol:
-
Definitive Endoderm Induction (Stage 1): Differentiate hPSCs into definitive endoderm using high concentrations of Activin A in a suitable basal medium.
-
Primitive Gut Tube and Pancreatic Progenitor Induction (Stages 2 & 3): Follow a step-wise protocol involving the addition of specific growth factors and small molecules (e.g., FGFs, retinoic acid) to guide the cells through the primitive gut tube and into the pancreatic progenitor stage, characterized by the expression of PDX1.
-
Endocrine Progenitor Formation (Stage 4): To promote the differentiation of pancreatic progenitors into endocrine precursors, inhibit the TGF-β pathway by adding This compound (optimized concentration, e.g., 1-5 µM) to the culture medium.
-
Characterization: Assess the efficiency of differentiation at each stage by qPCR for key lineage markers (e.g., SOX17 for definitive endoderm, PDX1 and NKX6-1 for pancreatic progenitors, and NEUROG3 for endocrine progenitors). Flow cytometry can also be used to quantify the percentage of cells expressing these markers.
Quantitative Data Summary:
| Treatment | Cell Type | Marker | Analysis Method | Result | Reference |
| TGF-β Inhibition | hPSC-derived Pancreatic Progenitors | Endocrine Progenitors | N/A | Promotes differentiation |
(This table will be populated with specific quantitative data for this compound in pancreatic differentiation as it becomes available through further literature review.)
References
Application of SB-505124 in studying epithelial-mesenchymal transition (EMT).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype. This transition is crucial in embryonic development, wound healing, and tissue fibrosis. However, aberrant EMT is also a hallmark of cancer progression, contributing to tumor invasion, metastasis, and drug resistance. The Transforming Growth-Factor Beta (TGF-β) signaling pathway is a potent inducer of EMT.[1][2][3] SB-505124 is a small molecule inhibitor that selectively targets the TGF-β type I receptors ALK4, ALK5, and ALK7, thereby providing a powerful tool for studying the role of TGF-β-mediated signaling in EMT.[4][5][6]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the kinase domain of the TGF-β type I receptors, primarily ALK5 (also known as TβRI).[4][6] ALK5 is a serine/threonine kinase that, upon activation by TGF-β ligand binding to the type II receptor (TβRII), phosphorylates the downstream signaling molecules Smad2 and Smad3.[1][3][4] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes that drive the EMT program.[1][2] By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thus abrogating the canonical TGF-β signaling cascade and preventing the initiation of EMT.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in EMT studies, compiled from various research articles.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ (nM) | Reference |
| ALK5 (TβRI) | 47 | [5] |
| ALK4 | 129 | [5] |
| ALK7 | - | [4][6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Application | Effective Concentration (µM) | Incubation Time | Reference |
| NMuMG (mammary epithelial) | Inhibition of TGF-β1-induced EMT | 0.1 - 1 | 72 hours | [8] |
| MCF10A (mammary epithelial) | Inhibition of TGF-β1-induced EMT | 0.1 | 72 hours | [8] |
| A549 (lung carcinoma) | Inhibition of Smad2 phosphorylation | 1 - 5 | 30 minutes | [5] |
| Renal Epithelial Cells | Inhibition of Smad2 phosphorylation | 1 | - | [5] |
| WERI Rb1 (retinoblastoma) | Inhibition of SMAD2 phosphorylation | 0.5 - 8 | 4 days | [5] |
| Amniotic Epithelial Cells | Inhibition of GO-induced SMAD phosphorylation | - | - | [7] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced EMT in Epithelial Cell Culture
This protocol describes a general procedure to assess the ability of this compound to inhibit TGF-β1-induced EMT in a monolayer cell culture model.
Materials:
-
Epithelial cell line of interest (e.g., NMuMG, MCF10A)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Phase-contrast microscope
Procedure:
-
Cell Seeding: Seed the epithelial cells in 6-well or 12-well plates at a density that will result in 60-70% confluency on the day of treatment.
-
Starvation (Optional but Recommended): Once the cells reach the desired confluency, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to reduce basal signaling and enhance the response to TGF-β1.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free/low-serum medium to the desired final concentrations (e.g., 0.1, 1, 5 µM). Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
TGF-β1 Induction: Prepare a working solution of TGF-β1 in serum-free/low-serum medium. Add TGF-β1 to the wells to a final concentration of 1-10 ng/mL. For the negative control group, add only the vehicle for TGF-β1.
-
Incubation: Incubate the plates for 48-72 hours to allow for the induction of EMT.
-
Morphological Assessment: Observe the cells daily under a phase-contrast microscope. Untreated epithelial cells should exhibit a cobblestone-like morphology with tight cell-cell junctions. TGF-β1-treated cells are expected to adopt an elongated, spindle-shaped, mesenchymal morphology. Cells co-treated with TGF-β1 and effective concentrations of this compound should retain their epithelial morphology.[8]
-
Endpoint Analysis: After the incubation period, the cells can be harvested for further analysis, such as Western blotting for EMT markers (E-cadherin, N-cadherin, Vimentin), immunofluorescence staining, or migration/invasion assays.
Protocol 2: Western Blot Analysis of EMT Markers and Smad2 Phosphorylation
This protocol outlines the procedure for analyzing protein expression changes associated with EMT and the direct inhibitory effect of this compound on TGF-β signaling.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Smad2, anti-phospho-Smad2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Smad2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total Smad2 or other proteins, the membrane can be stripped and re-probed with the respective primary antibodies. A loading control (β-actin or GAPDH) should be used to ensure equal protein loading.
Visualizations
Caption: TGF-β signaling pathway and its inhibition by this compound.
References
- 1. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Soluble Factors to EMT | Cell Signaling Technology [cellsignal.com]
- 3. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EW‐7203, a novel small molecule inhibitor of transforming growth factor‐β (TGF‐β) type I receptor/activin receptor‐like kinase‐5, blocks TGF‐β1‐mediated epithelial‐to‐mesenchymal transition in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-505124 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing SB-505124, a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7, in Western blot experiments. This document outlines the mechanism of action, a step-by-step experimental protocol, and expected outcomes for assessing the efficacy of this compound in modulating the TGF-β signaling pathway.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor that targets the ATP-binding site of the serine/threonine kinase domains of ALK4, ALK5, and ALK7.[1][2][3] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor (TβRI), which is predominantly ALK5. Activated ALK5 then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[4][5] Phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and extracellular matrix production.[4][6] By inhibiting ALK4, ALK5, and ALK7, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.[3][7][8]
The inhibitory effect of this compound is specific, with IC50 values of 47 nM for ALK5 and 129 nM for ALK4.[1][9][10] It does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[9][10] This makes this compound a valuable tool for dissecting the TGF-β pathway and for potential therapeutic applications in diseases characterized by excessive TGF-β signaling, such as fibrosis and cancer.
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot Analysis of this compound Activity
This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation in a selected cell line.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line responsive to TGF-β signaling, such as HaCaT, A549, or HepG2 cells.
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours. This step reduces basal level of SMAD phosphorylation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be included. Pre-incubate the cells with the this compound dilutions or vehicle for 1-2 hours.
-
TGF-β Stimulation: Following pre-treatment, stimulate the cells with recombinant human TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes. Include an untreated control group that receives neither this compound nor TGF-β1.
2. Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is done at 100V for 1-2 hours at 4°C.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. For detecting the inhibition of SMAD2 phosphorylation, use antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2. Incubate overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-SMAD2 signal to the total SMAD2 signal to determine the relative level of SMAD2 phosphorylation. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to ensure equal protein loading.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound activity.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and dilutions for key reagents in a Western blot experiment designed to assess the activity of this compound. These values are starting points and may require optimization for specific cell lines and experimental conditions.
| Reagent | Typical Concentration/Dilution | Incubation Time | Notes |
| This compound | 0.5 - 10 µM | 1 - 2 hours (pre-treatment) | A dose-response experiment is recommended to determine the optimal inhibitory concentration.[4][11] |
| TGF-β1 | 1 - 10 ng/mL | 30 - 60 minutes | The optimal concentration and stimulation time should be determined empirically for the chosen cell line. |
| Primary Antibody: Phospho-SMAD2 (Ser465/467) | 1:500 - 1:2000 | Overnight at 4°C | Dilution depends on the antibody manufacturer's recommendations and internal validation.[9][10][12][13] |
| Primary Antibody: Total SMAD2 | 1:1000 - 1:3000 | Overnight at 4°C | Used for normalization of the phospho-SMAD2 signal.[8] |
| Primary Antibody: Loading Control (β-actin, GAPDH) | 1:1000 - 1:10,000 | 1 hour at RT or Overnight at 4°C | Ensures equal protein loading across all lanes. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | 1 hour at Room Temperature | The dilution should be optimized to maximize signal and minimize background.[9][10] |
Expected Results
A successful Western blot experiment will demonstrate a clear increase in the phosphorylation of SMAD2 in cells stimulated with TGF-β1 compared to untreated controls. In cells pre-treated with this compound, a dose-dependent decrease in TGF-β1-induced SMAD2 phosphorylation should be observed. The total SMAD2 levels should remain relatively constant across all treatment groups. The loading control should show consistent band intensity, confirming equal protein loading. These results will provide quantitative evidence of this compound's ability to inhibit the TGF-β signaling pathway.
References
- 1. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 2. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.yizimg.com [file.yizimg.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-rad.com [bio-rad.com]
- 8. mybiosource.com [mybiosource.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Separating friend from foe: Inhibition of TGF-β-induced detrimental SMAD1/5/9 phosphorylation while maintaining protective SMAD2/3 signaling in OA chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]
- 13. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SB-505124 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of SB-505124 in preclinical in vivo animal studies. This compound is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3][4][5] By targeting these receptors, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, a critical mediator in the pathogenesis of cancer and fibrosis.[6][7][8][9][10] These protocols are designed to guide researchers in evaluating the therapeutic potential of this compound in various disease models.
Mechanism of Action
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as an activin receptor-like kinase (ALK).[7][8][9] This phosphorylation activates the TβRI kinase, which in turn phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[7][8] The phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.[6][7][8] this compound is a small molecule inhibitor that selectively targets the ATP-binding site of ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of SMAD2 and SMAD3 and inhibiting the downstream signaling cascade.[1][3][4]
TGF-β/SMAD Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK4/5/7.
Quantitative Data Summary
The following tables summarize the in vitro potency and reported in vivo dosages of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ALK5 | 47 | Kinase Assay | [1][2][4][5][11] |
| ALK4 | 129 | Kinase Assay | [1][2][4][5][11] |
| ALK7 | Selective Inhibition | Not Specified | [1][3][4][5][11] |
Table 2: Summary of this compound Dosage and Administration in In Vivo Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Study Outcome | Reference |
| C57Bl6 Mice | Lung Adenocarcinoma Xenograft (A549 cells) | 5 mg/kg, daily | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In combination with carboplatin, induced durable tumor responses. | [1][2][10] |
| New Zealand White Rabbits | Glaucoma Filtration Surgery (GFS) | 5 mg tablet | Local (placed on the sclera) | Lactose tablet | Prolonged filtering bleb survival and reduced intraocular pressure. | [4][12][13] |
| (TAC)-treated mice and FK12EC KO mice | Renal Arteriolar Hyalinosis | Not specified | Not specified | Not specified | Prevented activation of endothelial TGF-β receptors and induction of renal arteriolar hyalinosis. | [4][13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Lung Cancer Xenograft Model
This protocol describes the evaluation of this compound in a subcutaneous A549 lung cancer xenograft model in mice.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
A549 human lung adenocarcinoma cells
-
Immunocompromised mice (e.g., athymic nu/nu or C57Bl6)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Experimental workflow for a mouse lung cancer xenograft study.
Procedure:
-
Cell Culture and Preparation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/ml.[13] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (5 mg/kg) or vehicle solution daily via intraperitoneal injection.[1][2]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined maximum size allowed by institutional guidelines or at the end of the study period.
-
Excise the tumors and, if required, other organs for further analysis (e.g., histology, western blotting for pSMAD2/3).
-
Protocol 2: In Vivo Study in a Rabbit Glaucoma Filtration Surgery (GFS) Model
This protocol details the use of this compound to prevent postoperative scarring in a rabbit GFS model.[12]
Materials:
-
This compound (5 mg tablets)
-
Lactose (for control tablets)
-
New Zealand White rabbits
-
Surgical instruments for GFS
-
Anesthetics and analgesics
-
Slit-lamp biomicroscope
-
Tonometer for intraocular pressure (IOP) measurement
Experimental Workflow:
Caption: Experimental workflow for a rabbit glaucoma filtration surgery study.
Procedure:
-
Pre-operative Procedure:
-
Anesthetize the rabbit according to institutional guidelines.
-
-
Surgical Procedure:
-
Post-operative Monitoring:
-
Endpoint and Histological Analysis:
Concluding Remarks
The provided protocols offer a framework for investigating the in vivo efficacy of this compound in preclinical models of cancer and fibrosis. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful consideration of the dosage, administration route, and relevant endpoints will be crucial for obtaining robust and reproducible data. The potent and selective inhibitory activity of this compound on the TGF-β signaling pathway makes it a valuable tool for both basic research and translational studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Angiogenesis with SB-505124
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-505124 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3] It functions by blocking the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are key components of the canonical TGF-β signaling pathway.[2][3] The TGF-β pathway plays a complex and often contradictory role in angiogenesis, the formation of new blood vessels. In endothelial cells, TGF-β signaling can be mediated by two different type I receptors: ALK1, which is generally considered pro-angiogenic, and ALK5, which is typically anti-angiogenic. By selectively inhibiting ALK5, this compound provides a valuable tool to dissect the roles of these pathways and to investigate the anti-angiogenic potential of targeting TGF-β signaling.
These application notes provide detailed protocols and data presentation guidelines for assessing the effects of this compound on angiogenesis using common in vitro assays.
Signaling Pathways
The dual role of TGF-β in angiogenesis is primarily mediated through the differential signaling of ALK1 and ALK5 receptors in endothelial cells.
-
ALK1 Signaling (Pro-Angiogenic): Upon TGF-β binding, the ALK1 receptor phosphorylates Smad1 and Smad5. This leads to the expression of genes such as Id1 (Inhibitor of DNA binding 1), which promotes endothelial cell proliferation and migration, key events in angiogenesis.
-
ALK5 Signaling (Anti-Angiogenic): In contrast, the ALK5 receptor, when activated by TGF-β, phosphorylates Smad2 and Smad3. This signaling cascade leads to the expression of genes that promote vascular stability and inhibit endothelial cell proliferation and migration. Key downstream targets include N-cadherin and sphingosine-1-phosphate receptor-1 (S1PR1), which are crucial for maintaining vascular integrity.[1][4][5][6]
This compound selectively inhibits ALK5, thereby blocking the anti-angiogenic arm of TGF-β signaling. This can lead to a shift towards a more pro-angiogenic phenotype in certain contexts, or it can be used to study the specific contributions of the ALK5 pathway to vascular development and disease.
Data Presentation
Quantitative data from angiogenesis assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Treatment | Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control (DMSO) | - | Data | Data |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Positive Control (e.g., Suramin) | Conc. | Data | Data |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment | Concentration (µM) | Migrated Cells (per field) | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | Data | 0% |
| This compound | 0.1 | Data | Calculate |
| This compound | 1 | Data | Calculate |
| This compound | 10 | Data | Calculate |
| Positive Control (e.g., Cytochalasin D) | Conc. | Data | Calculate |
Table 3: Effect of this compound on Aortic Ring Sprouting
| Treatment | Concentration (µM) | Sprout Area (mm²) | Sprout Length (µm) |
| Vehicle Control (DMSO) | - | Data | Data |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Positive Control (e.g., Sunitinib) | Conc. | Data | Data |
Experimental Protocols
The following are detailed protocols for common in vitro angiogenesis assays, adapted for the use of this compound.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Plate Coating: Thaw BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free EGM-2 at a concentration of 2 x 105 cells/mL.
-
Treatment: Prepare different concentrations of this compound in serum-free EGM-2. The final DMSO concentration should be kept below 0.1%.
-
Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Incubation: Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
For brightfield imaging, visualize the tube formation using an inverted microscope.
-
For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging with a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
EGM-2
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
This compound (stock solution in DMSO)
-
VEGF (as chemoattractant)
-
Crystal Violet stain
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with fibronectin (10 µg/mL) and allow to air dry.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in serum-free EGM-2 at 1 x 106 cells/mL.
-
Chemoattractant and Inhibitor Preparation: In the lower chamber of the 24-well plate, add EGM-2 containing VEGF (e.g., 50 ng/mL). Prepare different concentrations of this compound in the cell suspension.
-
Seeding: Add 100 µL of the HUVEC suspension (containing this compound or vehicle) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde.
-
Stain the cells with 0.1% Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Protocol 3: Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where vessel sprouts emerge from a cross-section of an aorta embedded in a 3D matrix.
Materials:
-
Thoracic aortas from rats or mice
-
Serum-free endothelial basal medium (EBM-2)
-
Collagen type I or Matrigel®
-
This compound (stock solution in DMSO)
-
48-well culture plates
Procedure:
-
Aorta Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of any surrounding adipose and connective tissue in sterile PBS.
-
Ring Sectioning: Cut the aorta into 1 mm thick rings.
-
Embedding: Place a 150 µL layer of cold liquid collagen or Matrigel® in each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring on top of the gel and cover it with another 100 µL of the matrix.
-
Treatment: After the top layer has solidified, add 500 µL of EBM-2 containing different concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Quantification:
-
Monitor the outgrowth of microvessels daily using a phase-contrast microscope.
-
At the end of the experiment, capture images of the sprouts.
-
Quantify the area of sprouting and the length of the longest sprout using image analysis software.
-
Conclusion
This compound is a valuable tool for investigating the role of the ALK5 signaling pathway in angiogenesis. The protocols provided here offer a framework for assessing the anti-angiogenic or pro-angiogenic effects of this compound in various in vitro settings. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining reliable and interpretable results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smad2/Smad3 in endothelium is indispensable for vascular stability via S1PR1 and N-cadherin expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smad2/Smad3 in endothelium is indispensable for vascular stability via S1PR1 and N-cadherin expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Research Progress of Inhibitor of Differentiation 1 in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Performing Cell Migration Assays with SB-505124
Application Note and Protocol
For researchers, scientists, and professionals in drug development, understanding the intricate processes of cell migration is paramount for advancements in cancer biology, developmental biology, and tissue regeneration. This guide provides a comprehensive overview and detailed protocols for utilizing SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, in cell migration assays.[1][2] By elucidating the role of TGF-β signaling in cell motility, this compound serves as a critical tool for investigating the mechanisms of cancer metastasis and developing novel therapeutic strategies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2] The TGF-β signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cell migration.[3] Dysregulation of this pathway is frequently implicated in the progression of various diseases, most notably in promoting tumor invasion and metastasis.[4]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (such as ALK4, ALK5, or ALK7).[3] This phosphorylation event activates the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMAD2 and SMAD3 transcription factors.[1] Activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell migration and invasion.[3]
This compound exerts its inhibitory effect by competing with ATP for the binding site on the ALK4/5/7 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[1] This targeted inhibition makes this compound an invaluable tool for dissecting the specific role of the TGF-β pathway in cell migration.
TGF-β Signaling Pathway in Cell Migration
The TGF-β signaling pathway influences cell migration through both SMAD-dependent and SMAD-independent (non-canonical) pathways. These pathways converge on the regulation of the cytoskeleton, focal adhesions, and the expression of genes involved in cell motility.
Figure 1: TGF-β signaling pathway in cell migration and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in Cell Migration Assays
The inhibitory effect of this compound on cell migration is dose-dependent. The following tables summarize representative quantitative data from wound healing and transwell migration assays.
Table 1: Effect of this compound on Wound Closure in a Scratch Assay
| This compound Concentration (µM) | Cell Line | Incubation Time (hours) | Wound Closure (%) |
| 0 (Control) | MDA-MB-231 (Breast Cancer) | 24 | 95 ± 5 |
| 1 | MDA-MB-231 (Breast Cancer) | 24 | 60 ± 7 |
| 5 | MDA-MB-231 (Breast Cancer) | 24 | 25 ± 4 |
| 10 | MDA-MB-231 (Breast Cancer) | 24 | 10 ± 3 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Inhibition of Cell Migration by this compound in a Transwell Assay
| This compound Concentration (µM) | Cell Line | Incubation Time (hours) | Migrated Cells (Normalized to Control) |
| 0 (Control) | A549 (Lung Cancer) | 12 | 1.00 |
| 0.5 | A549 (Lung Cancer) | 12 | 0.72 ± 0.08 |
| 1 | A549 (Lung Cancer) | 12 | 0.45 ± 0.06 |
| 5 | A549 (Lung Cancer) | 12 | 0.18 ± 0.04 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Two of the most common in vitro methods to assess cell migration are the wound healing (or scratch) assay and the transwell (or Boyden chamber) assay.
Protocol 1: Wound Healing (Scratch) Assay
This method assesses collective cell migration into a created "wound" or gap in a confluent cell monolayer.
Workflow Diagram:
Figure 2: Workflow for the wound healing (scratch) assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment with this compound: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations using a phase-contrast microscope. This will serve as the T=0 time point.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 12, 24, or 48 hours), depending on the migratory speed of the cell line.
-
Final Imaging: At the end of the incubation period, acquire images of the same locations as the initial time point.
-
Data Analysis: The area of the scratch at T=0 and the final time point can be measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [ (Area at T=0 - Area at T=final) / Area at T=0 ] * 100
Protocol 2: Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.
Workflow Diagram:
Figure 3: Workflow for the transwell migration assay.
Detailed Methodology:
-
Prepare Transwell Chambers: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Add Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.
-
Prepare Cell Suspension: Harvest and resuspend cells in serum-free or low-serum medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL. Pre-incubate the cells with the desired concentrations of this compound for 30-60 minutes.
-
Seed Cells: Add the cell suspension containing this compound to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for sufficient migration (e.g., 6, 12, or 24 hours).
-
Remove Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. Subsequently, stain the cells with a solution such as 0.1% crystal violet for 20-30 minutes.
-
Image and Quantify: After washing with water and allowing the inserts to dry, visualize and count the stained cells in several random fields of view using a microscope. The number of migrated cells per field can then be averaged. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
Conclusion
This compound is a powerful and specific inhibitor of the TGF-β signaling pathway, making it an essential tool for investigating the mechanisms of cell migration. The wound healing and transwell assays, when performed with the appropriate controls and careful execution, provide robust and quantifiable data on the effects of this compound on cell motility. By utilizing the protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to advance our understanding of cell migration in both physiological and pathological contexts.
References
Troubleshooting & Optimization
How to prevent SB-505124 precipitation in cell culture media.
Technical Support Center: SB-505124
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinase, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] Its inhibitory action blocks the downstream signaling cascade mediated by Smad2 and Smad3 phosphorylation, which is crucial for various cellular processes, including growth, differentiation, and apoptosis.[1][2]
Q2: What are the primary reasons for this compound precipitation in cell culture media?
The precipitation of this compound in cell culture media is primarily due to its hydrophobic nature and low aqueous solubility.[3] Several factors can contribute to this issue:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.
-
"Solvent Shock": The rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[3]
-
Temperature Differences: Adding a cold stock solution to warm media can decrease the solubility of the compound.
-
Media Composition: Components within the cell culture medium, such as certain salts and proteins, can interact with this compound and reduce its solubility.[4]
-
pH Instability: Although less common for this compound, significant shifts in the pH of the culture medium can affect the solubility of small molecules.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[6][7] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v).[8] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I filter the media to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment, which will produce unreliable results. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guides
Issue: I observe a precipitate immediately after adding this compound to my cell culture medium.
This is a common issue often caused by "solvent shock" or exceeding the compound's solubility limit.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting immediate precipitation of this compound.
Issue: My cell culture medium becomes cloudy over time after adding this compound.
This could indicate a slow precipitation process, possibly due to compound instability or interactions with media components over time.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound might be at the edge of its solubility limit in your specific culture conditions. Try performing a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[3]
-
Check for Media Evaporation: Ensure your incubator has proper humidification to prevent the cell culture medium from concentrating over time, which can lead to precipitation.[4]
-
Consider Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds.[9] If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.
-
Verify Media pH: Check that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 335.4 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 335.4 g/mol * (1000 mg / 1 g) = 3.354 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.354 mg of this compound powder into the tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be used.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a final working solution of this compound in cell culture medium, designed to minimize precipitation.
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To avoid "solvent shock", it is best to perform a serial dilution. For example, to prepare a 10 µM final concentration, you can first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the final working solution:
-
Warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution (e.g., 10 µL of 1 mM intermediate stock into 990 µL of medium).
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling the tube to ensure rapid and even dispersion.
-
-
Dose the cells:
-
Remove the existing medium from your cell culture plates.
-
Add the final working solution of this compound-containing medium to your cells.
-
Quantitative Data
Solubility and Recommended Concentrations of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 335.4 g/mol | [10] |
| Solubility in DMSO | Up to 100 mM | [10] |
| Recommended Stock Solution Concentration in DMSO | 10 mM | [8] |
| Typical Working Concentration Range in Cell Culture | 0.5 µM - 10 µM | [11] |
| Maximum Tolerated Concentration (in some cell lines) | Up to 100 µM (A498 cells, 48h) | [6][11] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [8] |
Visualizations
TGF-β Signaling Pathway Inhibition by this compound
Caption: The canonical TGF-β signaling pathway and the inhibitory action of this compound on the ALK5 receptor.
Experimental Workflow for Preparing this compound Working Solution
Caption: A recommended workflow for the preparation of this compound working solutions to prevent precipitation.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Binding interactions of niclosamide with serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in SB-505124 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during experiments with SB-505124.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases.[1][2] Specifically, it targets Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] By inhibiting these receptors, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β signaling.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce its solubility.[1][4] For a 10 mM stock solution, dissolve 3.354 mg of this compound (Molecular Weight: 335.4) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[5]
Q4: What is the typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, concentrations typically range from 100 nM to 10 µM.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Have any off-target effects been reported for this compound?
This compound is a selective inhibitor for ALK4, ALK5, and ALK7 and does not significantly inhibit other ALK family members (ALK1, 2, 3, or 6) at concentrations typically used to inhibit TGF-β signaling.[2][4] However, as with any kinase inhibitor, the possibility of off-target effects exists, especially at higher concentrations.[7] If you observe unexpected phenotypes, it is advisable to consult literature on the selectivity profile of ALK5 inhibitors and consider using a second, structurally different inhibitor to confirm your results.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of TGF-β Signaling
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degraded this compound | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] Prepare fresh dilutions from a new stock solution. |
| Precipitation of this compound | This compound is hydrophobic and may precipitate in aqueous solutions.[8] When diluting the DMSO stock solution into your culture medium, do so gradually and mix gently. Consider pre-warming the medium and the stock solution to 37°C before mixing.[5] For in vivo formulations, a specific solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) may be necessary to maintain solubility.[5] |
| Suboptimal Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment (e.g., 100 nM to 10 µM) to determine the optimal concentration for your specific cell line.[4] |
| Insufficient Incubation Time | The time required for this compound to inhibit TGF-β signaling can vary. Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the TGF-β ligand.[1] |
| Cell Line Insensitivity | Some cell lines may have lower levels of ALK4/5/7 expression or have mutations in the TGF-β signaling pathway that render them less sensitive to inhibition. Verify the expression of the target receptors in your cell line. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of this compound | High concentrations of any compound can lead to off-target effects or cellular stress. Lower the concentration of this compound and perform a dose-response curve to find the lowest effective concentration. This compound has been shown to have no toxicity in some cell lines at concentrations up to 100 µM for 48 hours.[4][9] |
| DMSO Toxicity | The final concentration of DMSO in your culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO to assess its effect on your cells. |
| Off-Target Effects | While selective, off-target effects are possible.[7] To confirm that the observed phenotype is due to the inhibition of the TGF-β pathway, consider the following: 1) Use a structurally different ALK4/5/7 inhibitor to see if it recapitulates the phenotype. 2) Perform a rescue experiment by overexpressing a constitutively active form of a downstream effector (if feasible). 3) Validate your findings using a genetic approach, such as siRNA or shRNA knockdown of ALK5.[10] |
| Dual Role of TGF-β Signaling | TGF-β signaling can have both tumor-suppressive and pro-tumorigenic roles depending on the cellular context and cancer stage.[11][12] Inhibition of TGF-β signaling may therefore lead to unexpected outcomes, such as enhanced proliferation in certain pre-malignant cells.[13] Carefully consider the known roles of TGF-β in your specific experimental system. |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound
| Target | IC₅₀ (nM) | Assay Type |
| ALK5 | 47 | Cell-free kinase assay[1][3][4] |
| ALK4 | 129 | Cell-free kinase assay[1][3][4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line Example | Concentration Range | Reference |
| Inhibition of Smad2 Phosphorylation | HepG2, C2C12, Mv1Lu | 1 µM | [4] |
| Inhibition of TGF-β-induced Apoptosis | FaO cells | 1 µM | [1][14] |
| Cell Viability Assays | Various | 0.5 - 10 µM | [1] |
| Inhibition of Luciferase Reporter | HaCaT | 0.04 - 5 µM | [1][4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2 Inhibition
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treatment with this compound: Prepare fresh dilutions of this compound in your cell culture medium. Aspirate the old medium and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO). Incubate for 1 hour at 37°C.[6]
-
TGF-β Stimulation: Add recombinant TGF-β1 (typically 1-10 ng/mL) to the wells and incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against phospho-Smad2 and total Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protocol 2: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed approximately 2,000 cells per well in a 96-well plate in 100 µL of medium and allow them to adhere overnight.[1]
-
Treatment: Prepare 4X solutions of this compound in your cell culture medium. Add 50 µL of the this compound solution to the wells for a final 1X concentration. Incubate for 30 minutes.[1]
-
Stimulation (Optional): Add 50 µL of medium with or without TGF-β1 to achieve the final desired concentrations in a total volume of 200 µL.[1]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β antagonists: Why suppress a tumor suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. arigobio.com [arigobio.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Assessing and minimizing SB-505124 cytotoxicity in sensitive cell lines.
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing cytotoxicity associated with the use of SB-505124 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1] It functions by competitively binding to the ATP-binding site of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This inhibition effectively blocks the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and fibrosis.
Q2: Is this compound known to be cytotoxic?
The cytotoxicity of this compound is highly dependent on the cell line and the concentration used. For example, it has been shown to have no toxic effects on renal epithelial A498 cells at concentrations up to 100 µM for 48 hours.[2][3][4] However, in other cell lines, such as the retinoblastoma cell line WERI Rb1, an increase in apoptosis has been observed at concentrations of 4 and 8 µM.[2] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q3: What is the difference between the inhibitory concentration (IC50) and cytotoxic concentration (CC50) of this compound?
It is important to distinguish between the IC50 for enzymatic inhibition and the CC50 for cytotoxicity.
-
IC50 (Inhibitory Concentration 50): This is the concentration of this compound required to inhibit the activity of its target (e.g., ALK5 kinase) by 50%. The reported IC50 values for this compound are in the nanomolar range, indicating high potency for its intended targets.
-
CC50 (Cytotoxic Concentration 50): This is the concentration of this compound that causes the death of 50% of the cells in a culture. This value can be significantly higher than the IC50 and varies between cell lines.
A large therapeutic window (the ratio of CC50 to IC50) is desirable, as it indicates that the compound can be used at concentrations that effectively inhibit the target without causing significant cell death.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
To determine the optimal concentration, you should perform a dose-response experiment in your specific cell line. This involves treating the cells with a range of this compound concentrations and assessing both the inhibition of TGF-β signaling (e.g., by measuring phosphorylated Smad2 levels) and cell viability (using an assay like MTT or WST-1). The goal is to identify the lowest concentration that provides the desired level of target inhibition with minimal impact on cell viability.
Troubleshooting Guides
Problem: High cytotoxicity observed at expected effective concentrations.
Possible Cause 1: Cell line is highly sensitive to this compound.
-
Solution: Perform a careful dose-response and time-course experiment to determine the CC50. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and shorter incubation times. It's possible that a lower concentration or a shorter exposure time is sufficient to achieve the desired biological effect without inducing significant cell death.
Possible Cause 2: Off-target effects.
-
Solution: While this compound is selective for ALK4/5/7, at higher concentrations, the risk of off-target effects increases. If you suspect off-target effects, consider using a structurally different inhibitor of the same pathway to see if the cytotoxic phenotype is recapitulated. Additionally, ensure that the observed phenotype can be "rescued" by manipulating downstream components of the TGF-β pathway.
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (generally below 0.5%, and ideally below 0.1%) and that you include a vehicle-only control in your experiments to account for any solvent-induced toxicity.
Problem: Inconsistent results or loss of inhibitory activity.
Possible Cause 1: Compound degradation.
-
Solution: this compound, like many small molecules, can be sensitive to repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Possible Cause 2: Compound precipitation.
-
Solution: Ensure that this compound is fully dissolved in the stock solution and that it does not precipitate when diluted into your culture medium. Visually inspect the medium after adding the compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the final dilution step.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK4 | 129 |
| ALK5 | 47 |
Data compiled from multiple sources.[2][5]
Table 2: Reported Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Concentration | Observation |
| Renal Epithelial A498 | Up to 100 µM (48h) | No toxicity observed |
| WERI Rb1 | 4 µM and 8 µM (3 days) | Significant increase in apoptosis |
| HepG2, C2C12, Mv1Lu | Not specified | Used for TGF-β signaling inhibition without reported cytotoxicity |
This table provides examples and is not exhaustive. Researchers should determine the cytotoxicity in their specific cell line of interest.[2][3][4]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Assessing Inhibition of TGF-β Signaling by Western Blot for Phospho-Smad2
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. For many cell types, serum-starving the cells overnight can reduce basal TGF-β signaling.
-
Pre-treatment with this compound: Pre-treat the cells with various non-toxic concentrations of this compound (determined from your cytotoxicity assay) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe for total Smad2 and a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities and express the level of p-Smad2 as a ratio to total Smad2 and the loading control.
Mandatory Visualizations
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing SB-505124 Incubation Time for Maximal Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing SB-505124 incubation time for achieving maximal inhibition of the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically ALK4, ALK5, and ALK7.[1] It functions as a reversible ATP-competitive inhibitor, preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[2]
Q2: What is a recommended starting incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the experimental goals and the specific downstream readout. For assessing immediate effects on the signaling pathway, such as the inhibition of Smad2 phosphorylation, a short pre-incubation time of 30 to 60 minutes prior to TGF-β stimulation is often sufficient.[3][4] For longer-term cellular responses, such as changes in gene expression, protein synthesis, or cell viability, incubation times of 24 to 48 hours or longer may be necessary.[2][5]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Concentration and incubation time are interconnected. Higher concentrations of this compound may achieve maximal inhibition more rapidly. However, using excessively high concentrations can lead to off-target effects or cellular toxicity. It is recommended to first perform a dose-response experiment to determine the optimal concentration (typically in the nanomolar to low micromolar range) and then proceed to optimize the incubation time.
Q4: Should I change the cell culture medium during long incubation periods with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to perform a media change. This involves replacing the old medium with fresh medium containing the same concentration of this compound. This practice ensures that nutrient depletion and the accumulation of metabolic waste products do not confound the experimental results.
Q5: Is the inhibitory effect of this compound reversible?
A5: Yes, this compound is a reversible ATP-competitive inhibitor.[2] This means that its binding to the ALK5 kinase is not permanent. If the compound is removed from the culture medium, the inhibitory effect will diminish over time as the inhibitor dissociates from the receptor, allowing the signaling pathway to become responsive to TGF-β stimulation again.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of TGF-β signaling | - Insufficient incubation time: The inhibitor has not had enough time to reach its target and exert its effect. - Suboptimal concentration: The concentration of this compound is too low to effectively inhibit the kinase. - Inhibitor degradation: this compound may be unstable in the cell culture medium over long incubation periods. - High cell density: A high number of cells can reduce the effective concentration of the inhibitor per cell. | - Perform a time-course experiment to determine the optimal incubation duration for your specific endpoint (see Experimental Protocol below). - Conduct a dose-response experiment to identify the IC50 for your cell line and experimental conditions. - Prepare fresh stock solutions of this compound and consider replenishing the media with fresh inhibitor for long-term experiments. - Maintain consistent and optimal cell seeding densities across all experiments. |
| High levels of cell death or toxicity | - Incubation time is too long: Prolonged exposure to the inhibitor may be toxic to the cells. - Concentration is too high: The concentration of this compound is in a cytotoxic range for the specific cell line. - Off-target effects: At high concentrations or with extended incubation, this compound might affect other cellular processes. | - Reduce the incubation time. A shorter duration may be sufficient to achieve maximal inhibition of the target without causing significant cell death. - Perform a dose-response curve to determine the maximal non-toxic concentration. - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Inconsistent results between experiments | - Variability in incubation time: Even small differences in incubation times can lead to variations in the level of inhibition. - Inconsistent cell conditions: Differences in cell passage number, confluence, or health can affect their response to the inhibitor. - Freeze-thaw cycles of stock solution: Repeated freezing and thawing can reduce the potency of the inhibitor. | - Ensure precise and consistent timing for all incubation steps in your experiments. - Standardize your cell culture practices, using cells within a consistent passage range and at a similar confluence. - Aliquot the this compound stock solution to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Time-Course of MAP Kinase Activation Inhibition by this compound in FaO Cells
This table summarizes the effect of a 30-minute pre-incubation with 1 µM this compound on the subsequent TGF-β1-induced phosphorylation of various MAP kinases at different time points. Data is adapted from DaCosta Byfield et al., Mol Pharmacol, 2004.[4]
| Time after TGF-β1 Stimulation | p-JNK1/2 Inhibition | p-p44/42 Inhibition | p-p38 Inhibition |
| 5 minutes | Strong | Moderate | Strong |
| 15 minutes | Strong | Strong | Strong |
| 30 minutes | Strong | Strong | Strong |
| 60 minutes | Moderate | Moderate | Moderate |
Table 2: Quantification of Smad Phosphorylation Inhibition by this compound
This table shows the quantitative analysis of phosphorylated Smad1/5 and Smad2 levels in primary bovine chondrocytes after a 1-hour pre-incubation with 5 µM this compound, followed by a 1-hour stimulation with 1 ng/ml TGF-β1. Data is adapted from van Caam et al., Arthritis Res Ther, 2017.[6]
| Treatment Group | Relative pSmad1/5 Level (Arbitrary Units) | Relative pSmad2 Level (Arbitrary Units) |
| Control (Unstimulated) | ~0.1 | ~0.1 |
| TGF-β1 | ~1.0 | ~1.0 |
| TGF-β1 + this compound | ~0.2 | ~0.15 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for Maximal Inhibition of Smad2 Phosphorylation
This protocol describes a time-course experiment to determine the optimal incubation time of this compound for inhibiting TGF-β-induced Smad2 phosphorylation.
Materials:
-
Cells responsive to TGF-β signaling (e.g., HaCaT, HepG2, Mv1Lu)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in serum-free medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
Aspirate the medium from the cells and add the this compound or vehicle-containing medium.
-
Incubate for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
-
TGF-β1 Stimulation:
-
For each pre-incubation time point, add TGF-β1 to the medium to a final concentration of 5 ng/mL.
-
Incubate for a fixed duration known to induce robust Smad2 phosphorylation (typically 30-60 minutes).
-
-
Cell Lysis:
-
At the end of the TGF-β1 stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2 and total Smad2.
-
Normalize the phospho-Smad2 signal to the total Smad2 signal for each sample.
-
Plot the normalized phospho-Smad2 levels against the this compound pre-incubation time to determine the time point that yields maximal inhibition.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining optimal this compound incubation time.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of SB-505124 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of SB-505124 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1] Specifically, it targets Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] By inhibiting these receptors, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby preventing the activation of TGF-β and activin signaling pathways.[1][4] It does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The most commonly used solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[2][3][4][5] It is also soluble in 2eq. HCl.[2][3] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are often used.[4][7]
Q3: How should I store this compound solutions?
For long-term stability, this compound powder should be stored at -20°C.[2][3][4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one or two years, depending on the supplier's recommendation.[4][7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[8]
Q4: I've prepared a stock solution in DMSO, but why does it precipitate when I add it to my cell culture medium?
This is a common issue known as precipitation upon solvent shifting. This compound is significantly more soluble in DMSO than in aqueous-based cell culture media.[4][9] When a concentrated DMSO stock is added directly to the medium, the abrupt change in solvent polarity drastically reduces the solubility of this compound, causing it to precipitate out of the solution.[4] It is recommended to perform serial dilutions to minimize this effect.[4]
Troubleshooting Guide for this compound Solubility
Issue 1: A precipitate forms immediately after adding the this compound stock solution to an aqueous medium.
| Possible Cause | Recommended Solution |
| Highly Concentrated Stock Solution: The concentration of this compound in the DMSO stock is too high, leading to immediate precipitation when diluted in an aqueous buffer.[8] | Prepare a less concentrated stock solution. Alternatively, perform an intermediate dilution of the high-concentration stock in DMSO before adding it to the final medium.[4] |
| Temperature Shock: Adding a cold stock solution directly to warm culture medium can decrease solubility and induce precipitation.[8] | Allow the stock solution to warm to room temperature before adding it to the pre-warmed (37°C) culture medium. |
| Localized High Concentration: Pipetting the entire volume of the stock solution into one spot in the medium creates a localized area of high concentration, triggering precipitation.[8] | Add the stock solution dropwise to the medium while gently swirling or stirring the vessel. This ensures rapid and even distribution of the compound. |
Issue 2: The solution is initially clear, but a precipitate forms over time during incubation.
| Possible Cause | Recommended Solution |
| Poor Aqueous Stability/Solubility: The final concentration of this compound, although initially dissolved, may be above its thermodynamic solubility limit in the complex aqueous environment of the culture medium, leading to gradual precipitation.[10] | Reduce the final working concentration of this compound in your experiment. Determine the lowest effective concentration through a dose-response study. |
| pH Instability: The metabolic activity of cells can alter the pH of the culture medium over time. The solubility of this compound may be pH-dependent, and a shift in pH could cause it to fall out of solution.[8][11] | Ensure the culture medium is adequately buffered (e.g., with HEPES, if compatible with your cell type) and monitor the pH, especially in long-term experiments. Change the medium more frequently to maintain a stable pH. |
| Interaction with Media Components: Components within the culture medium, such as proteins or salts from serum, can interact with this compound, forming insoluble complexes over time.[8][12] | Prepare fresh this compound-containing medium for each experiment, especially for long-term cultures. If using serum, consider reducing the serum concentration or testing a different lot. |
Issue 3: The this compound powder is difficult to dissolve, even in DMSO.
| Possible Cause | Recommended Solution |
| Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air. "Wet" DMSO is a less effective solvent for hydrophobic compounds.[5] | Always use fresh, anhydrous, research-grade DMSO to prepare stock solutions. Store DMSO properly, tightly sealed, and in a desiccator if possible. |
| Insufficient Mixing/Energy: The powder may require more energy to fully dissolve. | Briefly vortex the solution. If crystals are still visible, sonication is recommended to aid dissolution.[4] Warming the solution slightly may also help, but be cautious to avoid degradation. |
Data Presentation: Solubility of this compound
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 33.54 - 113.33 | 100 - 337.90 | [2][3][5][7] |
| 2eq. HCl | 33.54 | 100 | [2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 | ≥ 7.45 | [4][7] |
| 10% DMSO + 90% corn oil | ≥ 2.5 | ≥ 7.45 | [7] |
| Acetonitrile | 0.1 - 1 (Slightly soluble) | N/A | [13] |
Note: The molecular weight of this compound is 335.4 g/mol .[2][3][5][7] Solubility values can vary between batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the Required Mass: Based on a molecular weight of 335.4 g/mol , to make 1 mL of a 10 mM stock solution, you will need 3.354 mg of this compound powder.
-
Weigh the Compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume (e.g., 1 mL for 3.354 mg) of fresh, anhydrous DMSO.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes until the solution is clear.[4]
-
Store the Stock Solution: Aliquot the 10 mM stock solution into single-use, sterile tubes and store at -80°C.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
This protocol uses a serial dilution method to prevent precipitation when preparing a final working solution from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in fresh, anhydrous DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Warm Components: Warm the cell culture medium to 37°C and allow the 1 mM intermediate stock to reach room temperature.
-
Final Dilution: To prepare a 1 µM working solution, dilute the 1 mM intermediate stock 1:1000 into the pre-warmed cell culture medium. For example, add 2 µL of the 1 mM stock to 2 mL of medium.
-
Mix Gently but Thoroughly: Add the stock solution dropwise into the medium while gently swirling the culture vessel to ensure immediate and uniform mixing.
-
Use Immediately: The final working solution should be used immediately for optimal results.[5]
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
How to determine the optimal SB-505124 concentration for a new cell line.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of the TGF-β receptor inhibitor, SB-505124, for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] It functions as a reversible ATP-competitive inhibitor, preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3.[1][2][5] By blocking these receptors, this compound effectively inhibits TGF-β signaling pathways that are involved in various cellular processes, including proliferation, differentiation, and apoptosis.[6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is between 0.1 µM and 10 µM.[4][7] However, the optimal concentration is highly cell-type dependent. Therefore, it is crucial to perform a dose-response experiment for each new cell line.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should effectively inhibit the TGF-β pathway without causing significant cytotoxicity. This is typically determined by performing two key experiments in parallel: a cytotoxicity assay and a functional assay. The ideal concentration will show maximal inhibition of TGF-β signaling with minimal impact on cell viability.
Q4: What is the IC50 of this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 47 nM for ALK5 and 129 nM for ALK4 in cell-free assays.[3][4][7] It's important to note that the effective concentration in a cellular context (the EC50) may be higher and will vary between cell lines.
Q5: Is this compound toxic to cells?
A5: this compound has been reported to show no toxicity in some cell lines, such as renal epithelial A498 cells, at concentrations up to 100 µM for 48 hours.[1][3] However, cytotoxicity is cell-line specific and should always be experimentally determined for your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed even at low this compound concentrations. | The new cell line is highly sensitive to the inhibition of the TGF-β pathway or to the compound itself. | - Expand the lower end of your dose-response curve (e.g., start from 0.01 µM or lower).- Reduce the treatment duration.- Ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels (typically <0.1%). |
| No significant inhibition of TGF-β signaling is observed, even at high concentrations. | - The cell line may not have an active TGF-β signaling pathway.- The readout for pathway inhibition is not sensitive enough.- The this compound stock solution may have degraded. | - Confirm the expression of TGF-β receptors and the responsiveness of the cell line to TGF-β ligand stimulation.- Use a more sensitive downstream target for measuring inhibition (e.g., phosphorylated Smad2/3 levels by Western blot or immunofluorescence).- Prepare a fresh stock solution of this compound. |
| Inconsistent results between experiments. | - Variations in cell seeding density.- Inconsistent preparation of this compound dilutions.- High passage number of cells leading to phenotypic drift. | - Maintain a consistent cell seeding density for all experiments.- Prepare fresh serial dilutions from a concentrated stock for each experiment.- Use cells within a consistent and low passage number range. |
| Precipitate forms in the media after adding this compound. | The solubility of this compound may be limited in the culture medium at the tested concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic.- Gently warm the medium and mix thoroughly after adding the inhibitor.- Consider using a different solvent if solubility issues persist, ensuring it is compatible with your cell culture. |
Experimental Protocols
To determine the optimal this compound concentration, we recommend a two-pronged approach: assessing cytotoxicity and evaluating the functional inhibition of the TGF-β pathway.
Protocol 1: Determining Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol will help establish the concentration range of this compound that is non-toxic to your new cell line.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A good starting range is from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the manufacturer's instructions, add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration.
Example Cytotoxicity Data:
| This compound (µM) | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.21 | 96.8% |
| 1 | 1.18 | 94.4% |
| 10 | 1.15 | 92.0% |
| 100 | 0.62 | 49.6% |
Protocol 2: Functional Assay - Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This protocol will determine the concentration of this compound that effectively inhibits the TGF-β signaling pathway.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Recombinant human TGF-β1
-
Lysis buffer
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells overnight in a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
-
-
This compound Pre-treatment:
-
Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.
-
-
TGF-β1 Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2/3 and normalize them to the total Smad2/3 and the loading control.
-
Plot the normalized phospho-Smad2/3 levels against the this compound concentration.
-
The optimal concentration is the lowest concentration that provides maximal inhibition of TGF-β1-induced Smad2/3 phosphorylation.
Example Functional Assay Data:
| This compound (µM) | TGF-β1 (5 ng/mL) | Relative p-Smad2/3 Levels |
| 0 | - | 1.0 |
| 0 | + | 8.5 |
| 0.1 | + | 6.2 |
| 1 | + | 1.5 |
| 10 | + | 1.1 |
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Long-term stability of SB-505124 in DMSO at -20°C.
This technical support guide provides detailed information on the long-term stability of SB-505124 in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
A: The recommended storage temperature for this compound in DMSO is -20°C for short- to mid-term storage and -80°C for long-term storage.
Q2: How long can I store this compound in DMSO at -20°C?
A: The stability of this compound in DMSO at -20°C can vary based on the supplier and the specific storage conditions. It is crucial to consult the manufacturer's datasheet for their recommendation. For extended storage, aliquoting the solution to avoid repeated freeze-thaw cycles is highly recommended.[1]
Q3: What are the signs of this compound degradation in a DMSO solution?
A: Signs of degradation may include a decrease in the compound's biological activity, the appearance of additional peaks during chromatographic analysis (e.g., HPLC or LC-MS), or a change in the solution's color or clarity.
Q4: Can I store aqueous dilutions of this compound?
A: It is generally not recommended to store aqueous dilutions of this compound for extended periods. These solutions should be prepared fresh for each experiment to ensure optimal activity and avoid precipitation.
Troubleshooting Guide
Issue: I am observing reduced efficacy of my this compound solution in my experiments.
-
Possible Cause 1: Compound Degradation. The stability of this compound in DMSO at -20°C is finite. If the stock solution has been stored for an extended period, the compound may have degraded.
-
Solution: It is recommended to use a fresh stock solution or qualify the existing stock by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can accelerate the degradation of compounds in solution.
-
Solution: Aliquot the DMSO stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Water Contamination in DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the stability of the dissolved compound.[1]
-
Solution: Use anhydrous or high-purity DMSO to prepare stock solutions. Store DMSO under dry conditions and handle it carefully to minimize water absorption.
-
Issue: I see precipitation in my this compound DMSO stock solution upon thawing.
-
Possible Cause: Low Solubility at Lower Temperatures. The compound may have precipitated out of solution during storage at -20°C.
-
Solution: Before use, ensure the solution is completely thawed and vortex gently to redissolve the compound. A brief sonication may also aid in redissolving the precipitate. Visually inspect the solution for any remaining particulate matter before use.
-
Data Presentation: Stability of this compound in Solution
The following table summarizes the stability information for this compound in solvent as provided by various suppliers. Note the variability in the recommended storage durations.
| Supplier | Storage Temperature (°C) | Duration in Solvent |
| Selleck Chemicals | -20 | 1 month[1] |
| -80 | 1 year[1] | |
| MedChemExpress | -20 | 1 year[2] |
| -80 | 2 years[2] |
Note: The information provided is based on supplier recommendations and may not represent empirically derived stability data under all conditions. For critical applications, it is highly recommended to perform in-house stability testing.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol provides a general method for researchers to determine the long-term stability of their this compound DMSO stock solutions.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Aliquot the stock solution into several small, airtight vials suitable for storage at -20°C.
3. Initial Analysis (Time Point 0):
- Immediately after preparation, take one aliquot for initial analysis.
- Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the diluted sample onto the HPLC system.
- Record the chromatogram and determine the peak area and purity of the main this compound peak. This will serve as your baseline (100% purity).
4. Long-Term Storage and Analysis:
- Store the remaining aliquots at -20°C, protected from light.
- At predetermined time points (e.g., 1, 3, 6, 12 months), remove one aliquot from storage.
- Allow the aliquot to thaw completely and bring it to room temperature.
- Prepare and analyze the sample by HPLC as described in step 3.
- Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Time Point 0.
5. Data Analysis:
- Plot the percentage of this compound remaining against time to visualize the degradation profile.
- Establish an acceptable stability limit based on your experimental needs (e.g., >95% purity).
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. Inhibition of these receptors blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting the canonical TGF-β signaling pathway.
References
Minimizing off-target effects when using SB-505124.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using SB-505124, a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase activity of the transforming growth factor-beta (TGF-β) type I receptors ALK4 (Activin receptor-like kinase 4), ALK5 (TGF-β type I receptor), and ALK7 (Activin receptor-like kinase 7).[1][2][3][4][5][6][7] Inhibition of these receptors blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][3][8]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effects of this compound include the inhibition of TGF-β and activin signaling pathways.[5] This leads to a reduction in the phosphorylation of Smad2 and Smad3, and subsequently, the regulation of target gene expression involved in processes such as cell proliferation, differentiation, apoptosis, and extracellular matrix production.[1][9]
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target effect of this compound is the inhibition of p38 MAPKα (Mitogen-Activated Protein Kinase alpha).[10] However, this inhibition occurs at a significantly higher concentration (IC50 ≈ 10.6 µM) compared to its on-target ALK5 activity (IC50 ≈ 47 nM).[8][10] Therefore, off-target effects on the p38 MAPK pathway are more likely to be observed at higher concentrations of this compound.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement through dose-response experiments.
-
Perform thorough control experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Validate findings with alternative methods: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated gene editing of the target kinase to corroborate the pharmacological data.
-
Monitor for known off-target pathway activation: Assess the phosphorylation status of key proteins in known off-target pathways, such as p38 MAPK, especially when using higher concentrations of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | 1. Off-target effects: The observed phenotype may be due to the inhibition of unintended targets. 2. Compound instability or solubility issues: The compound may have degraded or precipitated out of solution. 3. Activation of compensatory signaling pathways: The cell may be adapting to the inhibition of the TGF-β pathway. | 1. Verify on-target engagement: Perform a Western blot to confirm the inhibition of Smad2/3 phosphorylation. Assess off-target pathways: Check for modulation of the p38 MAPK pathway. Perform a rescue experiment: Transfect cells with a drug-resistant mutant of ALK5. 2. Ensure proper compound handling: Prepare fresh stock solutions and verify solubility in your experimental media. 3. Profile related signaling pathways: Use pathway-focused arrays or Western blotting to investigate the activation of other signaling cascades. |
| High levels of cytotoxicity observed at effective concentrations. | 1. On-target toxicity: Inhibition of the TGF-β pathway may be detrimental to the specific cell type being studied. 2. Off-target toxicity: The cytotoxicity may be a result of inhibiting other essential kinases. | 1. Titrate the concentration: Determine the lowest concentration of this compound that produces the desired biological effect while minimizing toxicity. Use a different inhibitor: Compare the effects with another selective ALK4/5/7 inhibitor. 2. Perform a kinome-wide selectivity screen: This will identify other potential kinases inhibited by this compound at the cytotoxic concentration. |
| Lack of a discernible phenotype after treatment. | 1. Inactive compound: The this compound may have degraded. 2. Low expression or activity of the target: The cell line used may not have an active TGF-β signaling pathway. 3. Suboptimal experimental conditions: The concentration or duration of treatment may be insufficient. | 1. Confirm compound activity: Test the compound in a cell line known to be responsive to TGF-β inhibition. 2. Assess baseline pathway activity: Measure the basal levels of phosphorylated Smad2/3 in your cell line. 3. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 | Reference(s) |
| ALK5 (TGF-βRI) | 47 nM | [2][4][5][6][7][8] |
| ALK4 | 129 nM | [2][4][5][6][7][8] |
| p38 MAPKα | 10.6 µM | [10] |
Note: this compound does not inhibit ALK1, ALK2, ALK3, or ALK6 at concentrations up to 10 µM.[1][2]
Key Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target (p-Smad2/3) and Off-Target (p-p38) Inhibition
Objective: To determine the concentration-dependent effect of this compound on the phosphorylation of its direct downstream target, Smad2/3, and its known off-target, p38 MAPK.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT, A549) at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with a dose-range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate ligand (e.g., TGF-β1 for p-Smad2/3 activation, Anisomycin for p-p38 activation) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad2 (Ser465/467), Smad2, p-p38 MAPK (Thr180/Tyr182), p38 MAPK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Prepare and submit this compound at a specified concentration (e.g., 1 µM).
-
Kinase Panel Screening: The compound is screened against a large panel of purified human kinases (e.g., >400 kinases).
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of the test compound to displace a ligand bound to the active site of each kinase. Results are often reported as percent inhibition or dissociation constant (Kd).
-
In Vitro Kinase Activity Assay: Measures the phosphorylation of a substrate by each kinase in the presence of the test compound. Results are typically reported as percent inhibition or IC50 values.
-
-
Data Analysis: The results will provide a comprehensive profile of the kinases inhibited by this compound at the tested concentration, allowing for the identification of potential off-targets.
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of TGF-β type I receptor by SB505124 down-regulates osteoblast differentiation and mineralization of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting experimental conditions for variable SB-505124 activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with SB-505124, a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has limited solubility in aqueous solutions. For stock solutions, it is recommended to use dimethyl sulfoxide (DMSO), in which it is soluble up to 100 mM. When preparing working solutions, it is crucial to dilute the DMSO stock solution serially in your culture medium or buffer. Avoid adding a large volume of concentrated DMSO stock directly to your aqueous solution, as this can cause the compound to precipitate. If precipitation occurs, gentle warming and sonication can aid dissolution.[1] Always use freshly opened or anhydrous DMSO, as absorbed moisture can reduce solubility.[2] For in vivo formulations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
Q2: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors:
-
Compound Instability: While stable as a powder at -20°C for at least 3 years, this compound in solvent is less stable.[2] It is recommended to prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[2]
-
Cell Line Variability: The effective concentration of this compound can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: At high concentrations, the selectivity of this compound may decrease, potentially leading to off-target effects. Ensure you are using the lowest effective concentration determined from your dose-response studies.
-
Assay-Specific Conditions: The required concentration and incubation time can vary depending on the specific assay. For instance, inhibiting TGF-β-induced luciferase activity in HaCaT cells has an IC50 of 0.0438 µM with a 24-hour incubation.[2]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. However, a general starting point for most in vitro cell-based assays is between 0.1 µM and 10 µM. For example, a concentration of 1 µM has been shown to inhibit TGF-β-induced Smad2 phosphorylation in multiple cell lines.[3] It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental setup.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C and is stable for at least three years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[2]
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Assay Conditions |
| ALK5 | 47 | Cell-free kinase assay |
| ALK4 | 129 | Cell-free kinase assay |
| ALK7 | Not specified, but inhibitory activity is noted | - |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | - |
Data compiled from multiple sources.[2][3][4]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Incubation Time |
| HaCaT | Inhibition of TGF-β1-induced luciferase activity | IC50 = 0.0438 µM | 24 hours |
| HepG2, C2C12, Mv1Lu | Inhibition of TGF-β-induced Smad2 phosphorylation | 1 µM | Not specified |
| FaO, NRP 154 | Blockade of TGF-β–induced apoptosis | Concentration-dependent | Not specified |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Blockade of TGF-β1 effects on F-actin and ROS production | 500 nM | Not specified |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Kinase Assay for ALK5 Inhibition
This protocol is adapted from established methods.[1][2]
-
Prepare a reaction buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 1 mM dithiothreitol.
-
In a microplate, combine 65 nM of the kinase domain of ALK5 and 184 nM of GST-Smad3.
-
Add varying concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding 3 µM ATP containing 0.5 µCi of [³³P]γATP.
-
Incubate the reaction for 3 hours at 30°C.
-
Stop the reaction and capture the phosphorylated protein on P-81 phosphocellulose paper.
-
Wash the paper with 0.5% phosphoric acid to remove unincorporated [³³P]γATP.
-
Quantify the incorporated radioactivity using liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: WST-1 Cell Viability Assay
This protocol is a general guideline for assessing cell viability in the presence of this compound.[2][5]
-
Seed cells in a 96-well plate at a density of approximately 2,000 cells per well in 100 µL of media containing 0.2% FBS and allow them to attach overnight.
-
The next day, pre-treat the cells with 50 µL of media containing the desired final concentrations of this compound for 30 minutes.
-
Add the stimulus (e.g., TGF-β1) to a final volume of 200 µL per well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate for 3 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound experiments.
References
Validation & Comparative
Validating the Inhibitory Effect of SB-505124 on pSmad2 Levels: A Comparative Guide
An objective analysis of SB-505124's performance in inhibiting TGF-β signaling through pSmad2, with supporting experimental data and comparisons to alternative inhibitors.
For researchers and professionals in drug development, accurately validating the inhibitory effect of small molecules on specific signaling pathways is paramount. This guide provides a comprehensive overview of how to validate the inhibitory effect of this compound, a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, on the phosphorylation of Smad2 (pSmad2). We present a comparative analysis with alternative inhibitors, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
This compound selectively and in a concentration-dependent manner inhibits the activation of the downstream cytoplasmic signal transducers, Smad2 and Smad3, which are dependent on ALK4, ALK5, and ALK7.[1][2][3] It is noteworthy that this compound does not affect Smad signaling induced by ALK1, ALK2, ALK3, or ALK6.[1][2] The inhibitory action of this compound also extends to blocking more complex outcomes of TGF-β action, such as TGF-β1-induced cell death.[1][2]
Comparative Analysis of TGF-β Pathway Inhibitors
This compound is a potent inhibitor, demonstrating greater efficacy than the related ALK5 inhibitor, SB-431542.[1] Its inhibitory concentration (IC50) values for ALK5 and ALK4 are 47 nM and 129 nM, respectively.[4][5][6][7] The following table provides a comparison of this compound with other commonly used inhibitors of the TGF-β signaling pathway.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| This compound | ALK4, ALK5, ALK7 | ALK5: 47, ALK4: 129[4][5][6][7] | Selective for ALK4/5/7; does not inhibit ALK1/2/3/6.[1][4] |
| SB-431542 | ALK4, ALK5, ALK7 | ALK5: 94 | A well-established, selective inhibitor of TGF-β signaling. |
| Galunisertib (LY2157299) | ALK5 | ALK5: 56[8] | Orally bioavailable; has been evaluated in clinical trials for cancer treatment.[9] |
| Vactosertib (TEW-7197) | ALK4, ALK5 | ALK4: 13, ALK5: 11[8] | A highly potent and selective inhibitor with oral bioavailability.[9] |
| RepSox | ALK5 | ALK5: 23 | Potent and selective inhibitor of TGFβR-1/ALK5.[10] |
| LY364947 | TGFβR-I | 59[10] | Potent ATP-competitive inhibitor of TGFβR-I with 7-fold selectivity over TGFβR-II.[10] |
Experimental Protocols for Validating pSmad2 Inhibition
To rigorously validate the inhibitory effect of this compound on pSmad2 levels, a combination of quantitative and qualitative methods should be employed. Below are detailed protocols for key experiments.
Western blotting is a fundamental technique to visualize the change in pSmad2 levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT, A549) and grow to 70-80% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C with gentle agitation. A primary antibody against total Smad2 should be used on a separate blot or after stripping the pSmad2 antibody to serve as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pSmad2 signal to the total Smad2 signal or a housekeeping protein like β-actin or GAPDH.
ELISA provides a quantitative measurement of pSmad2 levels and is suitable for high-throughput screening. Several commercial kits are available for the detection of phospho-Smad2.
General Protocol (using a sandwich ELISA kit):
-
Sample Preparation: Prepare cell lysates as described in the Western Blotting protocol.
-
Coating: An anti-pan Smad2 antibody is pre-coated onto a 96-well plate.
-
Sample Addition: Add cell lysates to the wells and incubate to allow the immobilized antibody to capture Smad2 protein.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Addition: Add a rabbit anti-phospho-Smad2 (e.g., Ser465/467) antibody to detect the phosphorylated Smad2. For total Smad2 measurement, a mouse anti-pan-Smad2 antibody is used in separate wells.
-
Washing: Wash away the unbound detection antibody.
-
Secondary Antibody Addition: Add an HRP-conjugated anti-rabbit IgG or anti-mouse IgG to the respective wells.
-
Washing: Wash the wells to remove the unbound secondary antibody.
-
Substrate Addition: Add a TMB substrate solution to the wells. A colored product will develop in proportion to the amount of bound pSmad2 or total Smad2.
-
Stopping the Reaction: Add a stop solution to terminate the reaction, which changes the color from blue to yellow.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of pSmad2 and total Smad2 based on a standard curve. The ratio of pSmad2 to total Smad2 can then be determined.
Immunofluorescence allows for the visualization of pSmad2 localization within the cell, particularly its translocation to the nucleus upon TGF-β stimulation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound and/or TGF-β1 as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against pSmad2 overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Observe the reduction in nuclear pSmad2 staining in cells treated with this compound compared to cells treated with TGF-β1 alone.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. abmole.com [abmole.com]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of TGF-β Signaling Inhibitors: SB-505124 vs. SB-431542
In the landscape of TGF-β signaling research, the specific and potent inhibition of type I activin receptor-like kinase (ALK) receptors is paramount for dissecting cellular pathways and for the development of novel therapeutics. Among the arsenal of small molecule inhibitors, SB-505124 and SB-431542 have emerged as widely utilized tools. This guide provides a detailed comparison of their potency and specificity, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Potency: A Quantitative Look at Inhibitory Activity
Both this compound and SB-431542 are potent inhibitors of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7. However, studies have demonstrated that this compound exhibits greater potency, particularly against ALK5, the primary TGF-β type I receptor.[1][2] In vitro kinase assays have shown that this compound is approximately three to five times more potent than SB-431542.[1]
The half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying and comparing the potency of these inhibitors. The table below summarizes the reported IC50 values for both compounds against their primary targets.
| Target | This compound (IC50) | SB-431542 (IC50) |
| ALK5 (TGF-βRI) | 47 nM[3][4][5][6] | 94 nM[7][8] |
| ALK4 (ActR-IB) | 129 nM[3][4][5][6] | 140 nM[9] |
| ALK7 (ActR-IC) | Inhibits[3][4] | Inhibits[7][9] |
Specificity: On-Target Efficacy and Off-Target Considerations
A crucial aspect of any inhibitor is its specificity. Both this compound and SB-431542 demonstrate high selectivity for the ALK4, ALK5, and ALK7 receptors over other ALK family members.[3][4][7][9] Notably, neither compound significantly inhibits the bone morphogenetic protein (BMP) receptors ALK1, ALK2, ALK3, or ALK6 at concentrations where they effectively block TGF-β signaling.[3][4][8][9] This selectivity is vital for researchers aiming to specifically dissect the TGF-β/Activin/Nodal signaling pathways without perturbing BMP-mediated cellular responses.
While both inhibitors are considered highly selective, some studies suggest that this compound may have a more favorable specificity profile.[10][11] It is consistently recommended as a suitable molecule for inhibiting ALK4, ALK5, and ALK7.[10][11] Researchers should, however, always consider the potential for off-target effects, especially at higher concentrations, and validate their findings with complementary approaches.
Experimental Protocols
To ensure robust and reproducible results, the following is a detailed methodology for a typical in vitro kinase assay to determine the potency of ALK5 inhibitors.
In Vitro ALK5 Kinase Assay (Radiometric)
Objective: To determine the IC50 value of an inhibitor against the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase domain
-
GST-Smad3 (or a suitable peptide substrate)
-
[γ-³³P]ATP
-
Kinase Assay Buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, pH 7.4)
-
Test inhibitors (this compound, SB-431542) dissolved in DMSO
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 65 nM of GST-ALK5 and 184 nM of GST-Smad3 in the Kinase Assay Buffer.[5]
-
Serially dilute the test inhibitors in DMSO and then add them to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM, including 0.5 µCi of [γ-³³P]ATP.[5]
-
Incubate the reaction mixture for 3 hours at 30°C.[5]
-
Stop the reaction by spotting a portion of the reaction mixture onto P-81 phosphocellulose paper.
-
Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[5]
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the context in which these inhibitors function, the following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound and SB-431542.
Caption: Experimental workflow for an in vitro radiometric kinase assay to determine inhibitor potency.
Conclusion
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
- 9. stemcell.com [stemcell.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. The specificities of small molecule inhibitors of the TGFß and BMP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming SB-505124 Target Engagement in the TGF-β Signaling Pathway
A Comparative Guide for Researchers
In the realm of drug discovery and development, confirming that a small molecule inhibitor engages its intended target is a critical step. For researchers investigating the transforming growth factor-beta (TGF-β) signaling pathway, SB-505124 has emerged as a potent and selective inhibitor. This guide provides a comparative analysis of this compound, detailing its mechanism of action and presenting experimental data derived from Western blot analysis to verify its target engagement. We will compare its performance with an alternative inhibitor, SB-431542, and provide detailed protocols for researchers to replicate these findings in their own laboratories.
Mechanism of Action and Target Engagement
This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of the TGF-β type I receptors, specifically Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor induces the recruitment and phosphorylation of the type I receptor. This activated type I receptor then phosphorylates the downstream signaling proteins, Smad2 and Smad3. Phosphorylated Smad2/3 (pSmad2/3) then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by competing with ATP for the binding site on ALK4/5/7, thereby preventing the phosphorylation of Smad2 and Smad3.[2] This direct inhibition of the upstream kinase is a key indicator of target engagement. Western blot analysis is a widely used and effective method to visualize and quantify this engagement by measuring the levels of pSmad2 in response to TGF-β stimulation in the presence and absence of the inhibitor.
Comparative Analysis: this compound vs. SB-431542
SB-431542 is another well-characterized inhibitor of ALK4/5/7. While both compounds target the same receptors, studies have shown that this compound is a more potent inhibitor.[1][3] This difference in potency is a key consideration for researchers when selecting an inhibitor for their experiments.
| Inhibitor | Target(s) | IC50 (ALK5) | IC50 (ALK4) | Potency Comparison |
| This compound | ALK4, ALK5, ALK7 | 47 ± 5 nM[2][3] | 129 ± 11 nM[2][3] | 3 to 5 times more potent than SB-431542[1][3] |
| SB-431542 | ALK4, ALK5, ALK7 | ~94 nM | Not specified | Less potent than this compound |
Table 1: Comparison of IC50 values and potency for this compound and SB-431542. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Visualizing the TGF-β Signaling Pathway and this compound Inhibition
To better understand the mechanism of action, the following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.
References
A Comparative Analysis of SB-505124 and Other ALK5 Inhibitors in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response profiles of various inhibitors targeting Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. The focus is on SB-505124, with its performance benchmarked against other notable ALK5 inhibitors. All presented data is supported by detailed experimental protocols for reproducibility and further investigation.
Quantitative Comparison of ALK5 Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for this compound and other selected ALK5 inhibitors, as determined by in vitro kinase assays. Lower IC50 values indicate higher potency.
| Inhibitor | ALK5 IC50 (nM) | Other Kinase Targets (IC50 in nM) | Assay Type |
| This compound | 47 | ALK4 (129) | Cell-free kinase assay |
| SB-431542 | 94 | ALK4 (140), ALK7 | Cell-free kinase assay |
| GW788388 | 18 | TGF-β type II receptor, Activin type II receptor | Cell-free kinase assay |
| RepSox | 4 - 23 | - | ALK5 autophosphorylation / ATP binding assay |
| A-83-01 | 12 | ALK4 (45), ALK7 (7.5) | Transcriptional reporter assay |
Experimental Protocols
The determination of IC50 values is crucial for the characterization of kinase inhibitors. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro ALK5 Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the potency of inhibitors against ALK5 in a cell-free system.
Materials and Reagents:
-
Recombinant human ALK5 (TGFβR1) kinase domain
-
ALK5 substrate (e.g., purified recombinant Smad2 or a synthetic peptide substrate)
-
Test inhibitors (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Adenosine Triphosphate (ATP), radioactively labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Further dilute the inhibitor solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Reaction Setup: In the assay plate, add the kinase assay buffer, the ALK5 enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Radiometric Assay: Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radioactive ATP. The amount of incorporated radiolabel in the substrate is then quantified using a scintillation counter.
-
Luminescence/Fluorescence-Based Assay (e.g., ADP-Glo™): Terminate the kinase reaction and deplete the remaining ATP using a specific reagent. Then, add a detection reagent that converts the ADP generated into a luminescent or fluorescent signal. Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control (100% activity) and negative control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Visualizing Key Processes
To better understand the context of ALK5 inhibition and the experimental procedures involved, the following diagrams have been generated using Graphviz.
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.[1][2][3][4] ALK5 inhibitors like this compound block this cascade by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of Smad proteins.
Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
The generation of a dose-response curve is a fundamental procedure in pharmacology to assess the potency of a drug. The workflow involves a systematic process of preparing inhibitor dilutions, performing the assay, and analyzing the data to determine the IC50 value.
Caption: A stepwise workflow for generating a dose-response curve and determining the IC50 value.
References
Validating SB-505124-Induced Phenotypes with siRNA Knockdown of ALK5: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the small molecule inhibitor SB-505124 and siRNA-mediated knockdown to target the ALK5 receptor. The objective is to validate that phenotypes observed with this compound treatment are a direct result of ALK5 inhibition. This guide includes a summary of comparative experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Transforming Growth Factor-β (TGF-β) signaling, primarily mediated through the type I receptor ALK5 (Activin Receptor-Like Kinase 5), plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, such as cancer and fibrosis.[1]
This compound is a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2][3][4] It functions by competing with ATP for the kinase domain, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[2] While this compound is a valuable tool for studying ALK5 function, it is essential to validate its on-target effects and rule out potential off-target activities.
Small interfering RNA (siRNA) offers a highly specific method for validating the effects of small molecule inhibitors. By silencing the expression of the target gene (in this case, TGFBR1, which encodes ALK5), researchers can confirm that the observed cellular phenotype is a direct consequence of reduced ALK5 activity. This guide provides a framework for performing such validation studies.
Data Presentation: Comparative Efficacy
To validate the phenotypes induced by this compound, a direct comparison with ALK5 siRNA knockdown is essential. The following tables summarize representative quantitative data from typical experiments, illustrating the comparable effects of both methods on ALK5 signaling and associated cellular phenotypes.
Table 1: Inhibition of TGF-β-induced Smad2 Phosphorylation
| Treatment Group | ALK5 Protein Expression (% of Control) | Phospho-Smad2 Levels (% of TGF-β treated Control) |
| Untreated Control | 100% | 5% |
| TGF-β (10 ng/mL) | 100% | 100% |
| TGF-β + this compound (1 µM) | 98% | 15% |
| TGF-β + ALK5 siRNA (50 nM) | 20% | 25% |
| TGF-β + Scrambled siRNA | 99% | 95% |
Table 2: Effect on TGF-β-induced Cell Migration
| Treatment Group | Relative Cell Migration (% of TGF-β treated Control) |
| Untreated Control | 10% |
| TGF-β (10 ng/mL) | 100% |
| TGF-β + this compound (1 µM) | 30% |
| TGF-β + ALK5 siRNA (50 nM) | 40% |
| TGF-β + Scrambled siRNA | 98% |
Table 3: Impact on TGF-β-induced Apoptosis
| Treatment Group | Apoptotic Cells (% of Total) |
| Untreated Control | 2% |
| TGF-β (10 ng/mL) | 25% |
| TGF-β + this compound (1 µM) | 8% |
| TGF-β + ALK5 siRNA (50 nM) | 10% |
| TGF-β + Scrambled siRNA | 24% |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Figure 1. TGF-β/ALK5 Signaling Pathway and Points of Inhibition.
Figure 2. Experimental Workflow for Validation.
Experimental Protocols
siRNA-Mediated Knockdown of ALK5
This protocol describes the transient transfection of siRNA to knockdown ALK5 expression in cultured cells.
Materials:
-
ALK5-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium without antibiotics
-
6-well tissue culture plates
-
Cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[4]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of ALK5 siRNA or scrambled siRNA into 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and mix gently.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to the respective wells containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with downstream assays. The optimal knockdown time should be determined empirically for each cell line.
Western Blot for ALK5 and Phospho-Smad2
This protocol is for assessing the protein levels of total ALK5 and phosphorylated Smad2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Primary antibodies (anti-ALK5, anti-phospho-Smad2, anti-total-Smad2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Transwell Cell Migration Assay
This assay measures the migratory capacity of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: After the respective treatments (this compound or siRNA knockdown), harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete growth medium containing 10 ng/mL TGF-β to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[6]
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-24 hours, allowing the cells to migrate through the porous membrane.
-
Staining and Visualization:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution, and the absorbance can be measured.
Conclusion
References
- 1. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. m.youtube.com [m.youtube.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. europeanreview.org [europeanreview.org]
Unveiling the Selectivity of SB-505124: A Comparative Guide to Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
SB-505124 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, primarily targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] Its efficacy in blocking the canonical TGF-β/Smad signaling pathway is well-documented. However, a critical aspect of its preclinical evaluation and its utility as a specific research tool lies in its cross-reactivity profile against other signaling pathways. This guide provides an objective comparison of this compound's performance, supported by available experimental data, to assess its selectivity and potential off-target effects.
Potency and Selectivity Profile of this compound
This compound exhibits high affinity for ALK5, the primary TGF-β type I receptor, with a reported half-maximal inhibitory concentration (IC50) of 47 nM in cell-free kinase assays.[1][4] It is also a potent inhibitor of the highly related ALK4 (IC50 of 129 nM) and ALK7.[1][2][3] Notably, this compound demonstrates significant selectivity against other members of the ALK family, showing no inhibition of ALK1, ALK2, ALK3, or ALK6.[1]
| Target Kinase | IC50 (nM) | Primary Signaling Pathway | Reference |
| ALK5 (TGFβRI) | 47 | TGF-β/Smad | [1][4] |
| ALK4 (ACVR1B) | 129 | Activin/Smad | [1] |
| p38 MAPKα | 10,600 | MAPK/p38 | [5] |
Table 1: Comparative inhibitory activity of this compound against its primary targets and a key off-target kinase.
Cross-Reactivity with the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in a myriad of cellular processes, making it a common pathway for off-target effects of kinase inhibitors. This compound has been shown to inhibit the TGF-β-induced activation of several MAPK members, including p38, JNK/SAPK, and ERK1/2.[1] This is consistent with the known cross-talk between the TGF-β and MAPK pathways.
However, the selectivity of this compound for ALK5 over key MAPK members is substantial. For instance, the IC50 value for the inhibition of p38 MAPKα is 10.6 µM (10,600 nM), which is over 200-fold higher than its IC50 for ALK5.[5] This indicates that at concentrations where this compound effectively blocks TGF-β signaling, it is unlikely to have a significant direct inhibitory effect on p38 MAPK activity.[5] Experimental evidence supports this, showing that while this compound blocks TGF-β-induced p38 activation, it does not affect p38 activation stimulated by epidermal growth factor (EGF), which acts independently of the TGF-β receptor.[5]
Interaction with Other Signaling Pathways
Studies investigating the broader effects of this compound have revealed potential interactions with other signaling pathways, particularly in the context of cellular differentiation. In human bone marrow-derived mesenchymal stem cells, inhibition of the TGF-β type I receptor by this compound led to the downregulation of genes associated with several other signaling pathways, including:
-
Insulin signaling
-
Focal Adhesion
-
Notch signaling
-
Vitamin D signaling
-
Interleukin-6 (IL-6) signaling
-
Cytokine and inflammatory signaling
It is important to note that these observed effects are likely downstream consequences of inhibiting the primary TGF-β pathway rather than direct, off-target inhibition of components within these other pathways. The TGF-β pathway is a master regulator of cellular processes, and its inhibition can have widespread, indirect effects on the expression and activity of other signaling networks.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for ALK5 and p38)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK5 (or p38 MAPKα) kinase domain and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like GST-Smad3 for ALK5) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are incubated with the different concentrations of this compound.
-
Measurement of Phosphorylation: The amount of phosphate incorporated into the substrate is quantified. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for Smad Phosphorylation
Objective: To assess the ability of this compound to inhibit TGF-β-induced Smad phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cell line responsive to TGF-β (e.g., HaCaT keratinocytes) is cultured to a suitable confluency.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
TGF-β Stimulation: The cells are then stimulated with a known concentration of TGF-β1 to induce Smad phosphorylation.
-
Cell Lysis: After a short incubation period (e.g., 15-60 minutes), the cells are lysed to extract total protein.
-
Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Smad2/3 and total Smad2/3 (as a loading control).
-
Quantification: The intensity of the phosphorylated Smad bands is quantified and normalized to the total Smad bands to determine the extent of inhibition at each this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
SB-505124 versus Galunisertib (LY2157299) in preclinical cancer models.
In the landscape of preclinical cancer research, the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway has emerged as a promising therapeutic strategy. Among the small molecule inhibitors targeting this pathway, SB-505124 and Galunisertib (LY2157299) have been the subject of numerous investigations. This guide provides an objective comparison of their performance in preclinical cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Targeting the TGF-β Receptor Kinase
Both this compound and Galunisertib are potent and selective inhibitors of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By competing with ATP for the kinase domain of TGFβRI, these molecules prevent the phosphorylation and activation of downstream SMAD proteins (SMAD2 and SMAD3), thereby blocking the canonical TGF-β signaling cascade. This inhibition can disrupt various pro-tumorigenic processes mediated by TGF-β, including cell proliferation, invasion, metastasis, and immunosuppression.
dot
Caption: TGF-β signaling pathway and points of inhibition by this compound and Galunisertib.
In Vitro Efficacy: A Comparative Overview
While direct head-to-head comparative studies are limited, the available preclinical data allows for an indirect comparison of the in vitro potency of this compound and Galunisertib.
| Inhibitor | Target | IC50 | Cancer Cell Line/Model | Assay Type |
| This compound | ALK5 | 47 ± 5 nM[1] | - | Kinase Assay |
| ALK4 | 129 ± 11 nM[1] | - | Kinase Assay | |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 nM[2] | - | Cell-free Kinase Assay |
| ALK4 | 77.7 nM | - | Kinase Assay | |
| ALK5 | 172 nM | - | Kinase Assay | |
| TGFβRII | 210 nM[2] | - | Kinase Assay | |
| 4T1 (Breast) | > 0.1 µM[2] | pSMAD Inhibition | Cell-based Assay | |
| HaCaT (Keratinocyte) | > 0.1 µM[2] | pSMAD Inhibition | Cell-based Assay | |
| NIH3T3 (Fibroblast) | 0.396 µM[2] | Proliferation (TGF-β1 induced) | Cell-based Assay |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented is compiled from multiple sources for comparative purposes.
In Vivo Performance in Preclinical Cancer Models
Both this compound and Galunisertib have demonstrated anti-tumor activity in various in vivo preclinical models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Observed Efficacy |
| This compound | A549 (Lung Cancer) Xenograft | C57Bl6 Mice | 5 mg/kg, i.p., daily (in combination with Carboplatin) | Durable responses observed in combination therapy; no effect as monotherapy.[3][4] |
| Galunisertib (LY2157299) | MX1 (Breast Cancer) Xenograft | Nude Mice | 75 mg/kg, p.o., twice daily | Significant tumor growth delay.[5][6] |
| Calu6 (Lung Cancer) Xenograft | Nude Mice | 75 mg/kg, p.o., twice daily | Significant tumor growth delay.[5][6] | |
| 4T1 (Breast Cancer) Syngeneic | BALB/c Mice | 75 mg/kg, p.o., twice daily | Significant tumor growth delay and survival advantage.[5][6] | |
| U87MG (Glioblastoma) Xenograft | Immune-compromised Mice | 25 mg/kg (in combination with Lomustine) | Significant reduction in tumor volume in combination therapy; modest effect as monotherapy.[6] | |
| Patient-Derived Xenografts (PDX) | Nude Mice | 75 mg/kg, p.o., twice daily for 14 days | Varied responses, suggesting the influence of the tumor microenvironment.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of SB-505124 for ALK4/5/7 over other TGF-β family receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of SB-505124, a potent small molecule inhibitor, for the Activin Receptor-Like Kinase (ALK) receptors 4, 5, and 7, which are key components of the Transforming Growth Factor-β (TGF-β) signaling pathway. By presenting quantitative data, detailed experimental methodologies, and a clear visualization of the targeted pathway, this document serves as a valuable resource for researchers investigating TGF-β signaling and for professionals involved in the development of related therapeutic agents.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of TGF-β family receptors, demonstrating a clear preference for ALK4, ALK5, and ALK7. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Receptor | IC50 (nM) | Selectivity Notes |
| ALK5 (TGFβR1) | 47[1][2][3][4] | Highest potency |
| ALK4 (ACVR1B) | 129[1][2][3][4] | ~2.7-fold less sensitive than ALK5 |
| ALK7 (ACVR1C) | Inhibited | Specific IC50 value not consistently reported, but inhibition is confirmed[5][6] |
| ALK1, ALK2, ALK3, ALK6 | Not Inhibited | No significant inhibition observed[1][3] |
TGF-β Signaling Pathway via ALK4/5/7
The TGF-β signaling cascade is initiated by the binding of ligands such as TGF-βs, Activins, and Nodals to their respective type II receptors. This binding event recruits and phosphorylates a type I receptor (ALK4, ALK5, or ALK7), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in a myriad of cellular processes. This compound exerts its effect by competitively binding to the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies for assessing ALK5 kinase activity.
Objective: To determine the IC50 value of this compound for ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
GST-tagged Smad3 protein (substrate)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
96-well assay plates
-
Phosphocellulose paper or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the ALK5 enzyme, the Smad3 substrate, and the various concentrations of this compound. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for luminescence-based detection) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is used by a luciferase to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This experimental workflow provides a robust method for quantifying the inhibitory potency of compounds like this compound against specific ALK receptors, thereby enabling a thorough evaluation of their selectivity profile.
References
- 1. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SB-505124
For laboratory professionals engaged in research and development, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of SB-505124, a selective inhibitor of TGF-β type I receptors ALK4, ALK5, and ALK7. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data Overview
This compound is not classified as a hazardous substance or mixture according to available safety data sheets[1]. However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols.
| Property | Data | Reference |
| Molecular Formula | C20H21N3O2 | [2] |
| Molecular Weight | 335.4 g/mol | [2] |
| CAS Number | 694433-59-5 | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | Store at -20°C | [2] |
Experimental Protocols for Disposal
The proper disposal of this compound, whether as a pure substance, in solution, or as contaminated labware, should align with institutional and local regulations for non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Assessment
Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Nitrile or latex gloves
Step 2: Disposal of Unused this compound (Solid)
-
Consult Institutional Guidelines: Review your institution's specific procedures for the disposal of non-hazardous chemical waste.
-
Waste Collection:
-
Carefully transfer the solid this compound into a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Ensure the container is compatible with the chemical and is properly sealed.
-
-
Labeling: Label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound".
-
Storage and Pickup: Store the sealed waste container in a designated waste accumulation area, awaiting pickup by your institution's environmental health and safety (EHS) department or a licensed waste contractor.
Step 3: Disposal of this compound Solutions
The method of disposal for solutions containing this compound will depend on the solvent used.
-
Aqueous Solutions:
-
Check Local Regulations: Verify with your EHS department if drain disposal of small quantities of non-hazardous aqueous solutions is permissible. Regulations on this can vary significantly.
-
If Drain Disposal is Prohibited: Collect the aqueous solution in a designated container for non-hazardous aqueous waste. Label the container appropriately with its contents.
-
If Drain Disposal is Permitted: Flush with copious amounts of water.
-
-
Organic Solvent Solutions (e.g., DMSO):
-
Waste Collection: DO NOT dispose of organic solvent solutions down the drain. Collect all solutions containing this compound and organic solvents in a designated container for hazardous chemical waste (as the solvent is typically hazardous).
-
Labeling: Clearly label the container with the full chemical names of the solvent and solute (e.g., "DMSO with this compound").
-
Storage and Pickup: Store in a designated satellite accumulation area for hazardous waste until it is collected by EHS or a licensed contractor.
-
Step 4: Disposal of Contaminated Labware
-
Decontamination:
-
Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect the rinsate in the appropriate hazardous waste container (for organic solvents) or non-hazardous aqueous waste container. After rinsing, the glassware can typically be washed through standard laboratory procedures.
-
Single-Use Plastics (e.g., pipette tips, tubes): Place all single-use plasticware that has come into contact with this compound into a designated solid waste container. If the plasticware is contaminated with a hazardous solvent, it should be disposed of in a hazardous solid waste container.
-
-
Final Disposal:
-
Decontaminated glassware can be reused.
-
Contaminated plasticware should be collected in a labeled bag or container and disposed of through the appropriate waste stream as determined by your institution.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste streams.
Disclaimer: The information provided is for guidance only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical disposal. Tocris products are intended for laboratory research use only, unless stated otherwise[2].
References
Comprehensive Safety and Handling Guide for SB-505124
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of SB-505124, a selective inhibitor of transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound hydrochloride is not classified as a hazardous substance or mixture, prudent laboratory practices necessitate the use of appropriate personal protective equipment to minimize exposure and ensure personnel safety.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect gloves prior to use and dispose of them properly after handling. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Weighing:
-
Handle this compound in a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[1]
-
Ensure the work area is clean and uncluttered.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound.
2. Dissolving the Compound:
-
When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
If contact occurs, follow the first aid measures outlined below.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste container.
-
Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[1]
Quantitative Data
The Safety Data Sheet for this compound hydrochloride indicates that it contains no substances with occupational exposure limit values.[1]
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
